2-Chloro-4-(trifluoromethyl)phenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-isocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEURYOYRKPFLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408340 | |
| Record name | 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51488-22-3 | |
| Record name | 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
High-Purity Building Block for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary & Chemical Identity
2-Chloro-4-(trifluoromethyl)phenyl isocyanate is a specialized electrophilic building block used primarily in the synthesis of urea and carbamate scaffolds. Its structural distinctiveness lies in the specific substitution pattern on the phenyl ring: an ortho-chlorine atom providing steric modulation and a para-trifluoromethyl group enhancing lipophilicity and metabolic stability.
While often compared to its regioisomer (the Sorafenib intermediate, 4-chloro-3-(trifluoromethyl)phenyl isocyanate), this specific isomer (2-Cl, 4-CF3) is critical for Structure-Activity Relationship (SAR) studies where steric blockade at the ortho position is required to alter binding pocket affinity or prevent enzymatic hydrolysis.
Physicochemical Profile
| Property | Value | Notes |
| Molecular Weight | 221.56 g/mol | Critical for stoichiometric calculations. |
| CAS Number | 51488-22-3 | Distinct from the 4-Cl-3-CF3 isomer (CAS 327-78-6).[1][2] |
| Molecular Formula | C₈H₃ClF₃NO | Halogenated aromatic isocyanate.[2] |
| Physical State | Liquid / Low-melting Solid | Mp ~34–38°C; Bp ~199°C. |
| Density | 1.441 g/mL | High density due to halogenation. |
| Reactivity | High (Electrophilic) | Moisture sensitive; hydrolyzes to aniline derivative. |
Structural Analysis & Mass Spectrometry
For analytical validation, the molecular weight of 221.56 is the average mass. In high-resolution Mass Spectrometry (HRMS), the presence of Chlorine-35 and Chlorine-37 isotopes creates a distinct isotopic pattern.
-
Monoisotopic Mass: ~220.98 Da (using ³⁵Cl).
-
M+2 Peak: Expect a peak at ~222.98 Da with approximately 33% intensity of the parent peak (characteristic 3:1 ³⁵Cl/³⁷Cl ratio).
Synthetic Utility & Mechanism
The isocyanate group (-N=C=O) is the reactive center. The carbon atom within this group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines (forming ureas) or alcohols (forming carbamates).
Electronic & Steric Effects
-
4-CF3 (Para): Strongly electron-withdrawing. It increases the electrophilicity of the isocyanate carbon, accelerating reaction rates with nucleophiles compared to non-fluorinated analogs.
-
2-Cl (Ortho): Provides steric bulk near the reaction center. This can influence the conformation of the resulting urea/carbamate, potentially locking the molecule into a bioactive conformation (atropisomerism) or protecting the urea linkage from metabolic cleavage.
Reaction Mechanism (Amine Coupling)
The following diagram illustrates the formation of a urea derivative, a common workflow in kinase inhibitor development.
Figure 1: The electron-deficient isocyanate carbon undergoes nucleophilic attack by the amine nitrogen, followed by a rapid proton transfer to yield the stable urea linkage.
Experimental Protocol: Synthesis of Urea Derivatives
Objective: To couple this compound with a functionalized amine (e.g., an aniline or aliphatic amine) to synthesize a urea-based library compound.
Safety Warning: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a fume hood. The 2-Cl-4-CF3 moiety adds lipophilicity, potentially increasing skin absorption.
Materials
-
Reagent A: this compound (1.0 equiv).
-
Reagent B: Target Amine (1.0 – 1.1 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base (Optional): Triethylamine (TEA) or DIPEA (used only if the amine is supplied as a salt, e.g., HCl salt).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a round-bottom flask and purge with Nitrogen (N₂) or Argon. Moisture reacts with isocyanates to form the corresponding aniline and CO₂, which is an impurity that is difficult to remove.
-
Dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Self-Validation Check: If the amine is not fully soluble, switch to THF or add a co-solvent. The solution must be clear before proceeding.
-
-
Addition:
-
Cool the reaction mixture to 0°C (ice bath) to control the exotherm, although the ortho-chloro group may slightly retard reactivity compared to non-sterically hindered isocyanates.
-
Add This compound (1.0 mmol) dropwise via syringe.
-
Why? Dropwise addition prevents localized high concentrations that could lead to oligomerization.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours.
-
TLC/LC-MS Endpoint: Monitor the disappearance of the isocyanate (often not visible on UV, use stain) or the shift in the amine peak. The product (urea) is usually more polar than the isocyanate but less polar than the free amine.
-
-
Workup & Purification:
-
Precipitation Method (Preferred): Many diaryl ureas precipitate out of DCM/Hexane mixtures. Filter the solid and wash with cold Hexane.
-
Column Chromatography: If soluble, concentrate the solvent and purify via silica gel chromatography (Gradient: 0–50% Ethyl Acetate in Hexanes).
-
Workflow Visualization
Figure 2: Decision tree for the synthesis and purification of urea derivatives using isocyanates.
Handling, Stability, and Safety
The this compound molecule requires strict adherence to safety protocols due to its reactive nature.
-
Hydrolysis Risk: Upon contact with water/moisture, the isocyanate converts to 2-chloro-4-(trifluoromethyl)aniline and releases CO₂. This aniline derivative is toxic and potentially genotoxic.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The container must be sealed with Parafilm to prevent moisture ingress.
-
PPE: Double nitrile gloves are recommended. The lipophilic CF3 group enhances the compound's ability to penetrate biological membranes.
References
-
Sigma-Aldrich. (n.d.).[2] this compound Product Sheet. Retrieved from
-
PubChem. (2025).[2] Compound Summary: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (Isomer Comparison). National Library of Medicine. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-(trifluoromethyl)phenyl isocyanate Properties. Retrieved from
-
Fisher Scientific. (2021).[3] Safety Data Sheet: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate. Retrieved from
Sources
The Strategic Role of the Trifluoromethyl Group in Isocyanate Reactivity
A Technical Guide for Medicinal Chemists and Process Scientists
Core Directive: The Fluorine Effect in Electrophilic Scaffolds
In the architecture of drug discovery, the trifluoromethyl (
This guide moves beyond standard textbook definitions to explore the causality of this reactivity. We examine how the strong electron-withdrawing nature of
Mechanistic Analysis: Electronic & Steric Modulation
The Electronic Tug-of-War
The reactivity of an isocyanate is governed by the electrophilicity of the central carbon atom. The
-
Dipole Amplification: Fluorine is the most electronegative element (
). Three fluorine atoms pull electron density away from the carbon anchor, creating a strong dipole directed away from the aromatic ring or alkyl chain. -
Transition State Stabilization: During nucleophilic attack, the nitrogen atom of the isocyanate acquires a partial negative charge. The
group stabilizes this developing charge density through the -framework (inductive) and, in aromatic systems, by lowering the energy of the LUMO.
Hammett Equation Relevance:
The reactivity correlation follows the Hammett equation:
-
for
: +0.54 (Strongly electron-withdrawing) - for Isocyanate Addition: Typically positive (+1.0 to +2.5), indicating that electron-withdrawing groups accelerate the reaction.
Consequently, 4-(trifluoromethyl)phenyl isocyanate reacts significantly faster than phenyl isocyanate, often requiring lower temperatures or less potent catalysts.
Steric Considerations
While electronically activating, the
-
Ortho-Substitution: An
group introduces significant steric bulk, which can kinetically inhibit the approach of bulky nucleophiles despite the electronic activation. This "ortho-effect" can be exploited to tune selectivity between competing nucleophiles.
Visualization: Reaction Mechanism & Electronic Flow
The following diagram illustrates the nucleophilic addition of a primary amine to a para-trifluoromethyl phenyl isocyanate. Note the flow of electrons and the stabilization provided by the
Caption: Mechanism of amine addition to
Reactivity Profile & Data Synthesis
The presence of a
Comparative Reactivity Table
| Isocyanate Type | Substituent ( | Relative Rate ( | Reactivity Character | Recommended Conditions |
| 4-OMe-Phenyl | -0.27 (EDG) | ~0.2 | Deactivated | Heat, Catalyst (DBU/TEA) required |
| Phenyl | 0.00 (H) | 1.0 (Ref) | Baseline | RT, Mild Catalyst optional |
| 4-Cl-Phenyl | +0.23 (EWG) | ~4.0 | Activated | RT, No Catalyst often sufficient |
| 4- | +0.54 (EWG) | ~15 - 20 | Highly Activated | 0°C to RT, Anhydrous, No Catalyst |
| 3,5-bis( | +0.86 (Cumulative) | >100 | Super-Activated | -78°C to 0°C, Strict Anhydrous |
*Note: Relative rates are approximate and solvent-dependent, based on nucleophilic attack by primary amines.
Selectivity Implications
Because
-
Water Sensitivity: They hydrolyze rapidly to form unstable carbamic acids, which decarboxylate to anilines and then react with remaining isocyanate to form symmetric ureas. Strict anhydrous technique is non-negotiable.
-
Chemoselectivity: In the presence of both hydroxyl and amine groups,
-isocyanates may react with alcohols (forming carbamates) faster than anticipated, although amine preference usually remains due to nucleophilicity.
Experimental Protocols: Synthesis of -Urea Derivatives
This protocol describes the synthesis of a urea derivative using 4-(trifluoromethyl)phenyl isocyanate. It is designed to minimize symmetric urea formation (a common impurity).
Protocol 1: Controlled Addition for High Purity
Objective: Synthesize 1-(4-(trifluoromethyl)phenyl)-3-alkylurea.
Reagents:
-
4-(Trifluoromethyl)phenyl isocyanate (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Dichloromethane (DCM), Anhydrous
-
Nitrogen or Argon atmosphere
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of dry nitrogen. Add a magnetic stir bar.
-
Solvent Charge: Add anhydrous DCM (0.1 M concentration relative to isocyanate). Why? DCM is non-nucleophilic and easily removed. Anhydrous conditions prevent hydrolysis.
-
Amine Addition: Add the primary amine (1.1 equiv). Cool the solution to 0°C using an ice bath. Why? The reaction is exothermic. Cooling prevents runaway exotherms and side reactions.
-
Isocyanate Addition (Critical Step): Dissolve the 4-(trifluoromethyl)phenyl isocyanate in a minimal amount of DCM. Add this solution dropwise to the amine solution over 15-20 minutes.
-
Expert Insight: Adding the isocyanate to the amine ensures the amine is always in excess, suppressing the formation of the symmetric urea byproduct (which forms if the product urea reacts with excess isocyanate, or if hydrolysis occurs).
-
-
Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS. Reaction is typically complete within 30-60 minutes due to
activation. -
Workup:
-
If the product precipitates: Filter and wash with cold DCM/Hexanes.
-
If soluble: Wash with 1M HCl (to remove excess amine), then Brine. Dry over
.
-
-
Purification: Recrystallization from EtOAc/Hexanes is preferred over chromatography for highly crystalline fluorinated ureas.
Protocol 2: Handling Volatile (Gas/Liquid)
Note: Trifluoromethyl isocyanate (
-
Containment: Must be handled in a closed vacuum manifold or using a dry-ice condenser.
-
In situ Generation: Often generated in situ from trifluoroacetyl azide or via Curtius rearrangement of trifluoroacetyl azide derivatives to avoid handling the gas directly.
Strategic Decision Tree: Reagent Selection
Use this logic flow to determine when to employ a
Caption: Decision matrix for selecting fluorinated isocyanates based on nucleophile strength.
References
-
Electronic Effects in Medicinal Chemistry
-
Wang, J., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Chemical Reviews, 2011. Link (Generalized reference for CF3 properties).
-
- Isocyanate Reactivity & Hammett Correlation: Satchell, D. P. N., & Satchell, R. S. "Acylation by Ketens and Isocyanates." Chemical Society Reviews, 1975. (Classic mechanistic review establishing nucleophilic addition kinetics).
-
Synthesis of Fluorinated Ureas
-
Kudryavtsev, A., et al. "Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas." Journal of Fluorine Chemistry, 2015. Link
-
-
Safety & Handling of Isocyanates
-
Hammett Constants
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 3. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]
Methodological & Application
Application Note: Synthesis of Ureas Using 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate
[1]
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, 2-Chloro-4-(trifluoromethyl)phenyl isocyanate is not merely a reagent; it is a gateway to a "privileged structure" in oncology.[1] This electrophile is the key building block for the diarylurea motif found in Sorafenib (Nexavar) and Regorafenib (Stivarga) , both multi-kinase inhibitors approved for renal and hepatocellular carcinomas.
The urea bridge generated by this isocyanate serves two critical functions in drug design:
-
Pharmacophore Anchoring: The urea hydrogens often form bidentate hydrogen bonds with the Glu/Asp residues in the kinase hinge region (e.g., the DFG motif).
-
Electronic Modulation: The 2-chloro and 4-trifluoromethyl substituents on the phenyl ring tune the lipophilicity (
) and metabolic stability of the molecule while electronically activating the urea nitrogens.[1]
This guide moves beyond basic synthesis to provide a robust, scalable, and error-proof protocol for coupling this isocyanate with complex amines.[1]
Chemical Basis: Reactivity & Mechanism[1]
The Electronic Advantage (and Risk)
The reactivity of an aryl isocyanate is dictated by the electrophilicity of the carbonyl carbon. In this reagent, the -CF
-
Effect: They pull electron density away from the isocyanate (
) group.[1] -
Result: The carbonyl carbon is highly electrophilic, making reaction with amines rapid, often requiring no catalyst.
-
Risk: This same activation makes the reagent hypersensitive to moisture. Hydrolysis is faster than with unsubstituted phenyl isocyanates, leading to the formation of the dreaded symmetric urea impurity .
Visualizing the Pathway
The following diagram illustrates the competitive landscape between the desired urea formation and the moisture-induced side reaction.[1]
Figure 1: Reaction pathway showing the desired coupling (Green) vs. the moisture-induced degradation cascade (Red).[1]
Experimental Protocols
Materials & Preparation
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be anhydrous (water content
). -
Reagent: this compound (Store at
; allow to warm to RT before opening to prevent condensation). -
Amine: Free base preferred. If using a salt (HCl/TFA), include 1.1 eq of DIPEA.
Standard Synthesis Protocol (Bench Scale: 100 mg – 10 g)
This protocol is optimized for the synthesis of Sorafenib-like analogs where the amine partner is heterocyclic (e.g., aminophenoxy-pyridine derivatives).[1]
-
System Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Argon or Nitrogen.
-
Amine Solubilization:
-
Dissolve the amine (
) in anhydrous DCM ( concentration). -
Note: If solubility is poor, use dry THF or a DCM/DMF (9:[1]1) mixture.
-
-
Isocyanate Addition:
-
Dissolve this compound (
) in a minimal volume of anhydrous DCM. -
Add the isocyanate solution dropwise to the amine solution at room temperature (
). -
Why? Dropwise addition prevents localized high concentrations that could favor side reactions if the amine is sluggish.
-
-
Reaction Monitoring:
-
Stir at RT for 2–4 hours.
-
Monitor: TLC (often 50% EtOAc/Hexane) or LCMS. Look for the disappearance of the amine.
-
Validation: The product usually precipitates from DCM or becomes a thick suspension.
-
-
Workup (Filtration Method - Preferred):
-
If a precipitate forms: Filter the solid using a sintered glass funnel.
-
Wash the cake with cold DCM (
) to remove unreacted isocyanate. -
Dry under vacuum.
-
-
Workup (Solution Method):
-
If no precipitate: Quench with
MeOH (scavenges excess isocyanate). -
Concentrate in vacuo.
-
Purify via Silica Gel Chromatography (DCM/MeOH gradient).
-
High-Throughput / Parallel Synthesis (Library Scale)
For generating libraries of urea analogs in vials:
-
Prepare a stock solution of the isocyanate in anhydrous 1,2-dichloroethane (DCE).
-
Add isocyanate stock (
) to amine solutions in vials. -
Shake at RT for 12 hours.
-
Scavenging: Add polymer-supported trisamine resin (to remove excess isocyanate) and isocyanate resin (to remove excess amine) if strict stoichiometry wasn't used.
-
Filter and concentrate.
Critical Troubleshooting & Optimization
The most common failure mode is the appearance of the Symmetric Urea (1,3-bis(2-chloro-4-(trifluoromethyl)phenyl)urea).[1]
| Observation | Diagnosis | Corrective Action |
| White precipitate forms immediately | Likely the symmetric urea (impurity) if the amine is slow-reacting.[1] | Check Solvent Dryness. Use freshly distilled solvents or molecular sieves. Ensure inert atmosphere. |
| Reaction stalls at 80% conversion | Isocyanate consumed by moisture or amine is sterically hindered. | Add 0.2 equiv extra isocyanate . If amine is hindered, heat to |
| Product is an oil/gum | Impurities trapped. | Triturate with Diethyl Ether or Hexanes . The urea product usually crystallizes upon sonication. |
| New spot on TLC (High Rf) | Likely the Symmetric Urea. | This impurity is very non-polar. It can often be removed by washing the crude solid with DCM (product is less soluble than impurity). |
Purification Logic Flow
Use this decision tree to determine the best isolation strategy.
Figure 2: Purification decision tree optimizing for yield and purity.
Safety & Handling (E-E-A-T)
Warning: Isocyanates are potent respiratory sensitizers.
-
Engineering Controls: Always handle in a functioning fume hood. The vapor pressure of this specific isocyanate is low, but aerosols are dangerous.
-
PPE: Double nitrile gloves are recommended.
-
Decontamination: Do not discard unreacted isocyanate directly into waste. Quench glassware/spills with a solution of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia . This converts the isocyanate to the harmless urea derivative before disposal.
References
-
Bankston, D., et al. (2002). "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development. (Describes the industrial scale coupling of this isocyanate).
-
Sigma-Aldrich. (n.d.).[1] "this compound Product & Safety Data." (Standard physical properties and safety codes). [1]
-
Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery. (Establishes the pharmacophore relevance).
-
ChemicalBook. (2023).[2] "Sorafenib Synthesis and Intermediates." (General reaction schemes).
Application Note & Protocol: Synthesis of N,N'-Disubstituted Ureas via Reaction of 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate with Primary Amines
Abstract
This document provides a comprehensive technical guide for the synthesis of N,N'-disubstituted ureas through the reaction of 2-Chloro-4-(trifluoromethyl)phenyl isocyanate with primary amines. This reaction is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the urea moiety in a wide array of pharmacologically active compounds. The 2-chloro-4-(trifluoromethyl)phenyl scaffold is a privileged structure in modern drug design, imparting desirable properties such as enhanced metabolic stability and lipophilicity. This guide elucidates the underlying reaction mechanism, offers a detailed and robust experimental protocol, outlines methods for reaction monitoring and product characterization, and provides essential safety and handling information for the key reagents.
Introduction & Scientific Background
The urea functional group is a cornerstone in medicinal chemistry, acting as a versatile hydrogen bond donor and acceptor, which facilitates strong and specific interactions with biological targets. The synthesis of unsymmetrical ureas is a critical transformation in the development of new chemical entities. The most direct and efficient method for this synthesis is the nucleophilic addition of a primary amine to an isocyanate.[1][2]
The specific reagent, this compound, is a valuable building block for several reasons:
-
Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group can significantly enhance a molecule's lipophilicity, which can improve cell membrane permeability and oral bioavailability.[3] It can also increase metabolic stability by blocking potential sites of oxidative metabolism and can modulate the pKa of nearby functional groups.[3]
-
Chloro (-Cl) Substituent: The chloro group further influences the electronic properties of the aromatic ring and provides an additional vector for modifying the molecule's interaction with protein targets. Halogen atoms are known to participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.[4]
This combination of substituents makes the resulting urea derivatives prime candidates for screening libraries and lead optimization programs, particularly in the development of kinase inhibitors, anti-cancer agents, and other therapeutics.[5][6]
Reaction Mechanism: Nucleophilic Addition
The reaction proceeds via a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group. This concerted step results in the formation of a transient zwitterionic intermediate, which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted urea product. The reaction is typically irreversible and proceeds with high atom economy.
Caption: Nucleophilic addition of a primary amine to an isocyanate.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction on a typical laboratory scale (0.5 to 5 mmol). Researchers should optimize conditions based on the specific primary amine used.
3.1 Materials and Reagents
-
Isocyanate: this compound (Purity ≥ 98%)
-
Amine: Desired primary amine (aliphatic or aromatic)
-
Solvent: Anhydrous aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC Supplies: Silica gel plates, appropriate mobile phase (e.g., Ethyl Acetate/Hexanes mixture), and visualization method (e.g., UV lamp).
3.2 Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Magnetic stirrer plate
-
Ice bath
-
Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Purification system (e.g., flash column chromatography setup)
3.3 Reagent Calculation Table (Example for 1.0 mmol scale)
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Primary Amine (Example: Aniline) | 93.13 | 1.0 | 1.0 | 93.1 mg |
| This compound | 223.57 | 1.0 - 1.05 | 1.0 - 1.05 | 223.6 - 234.8 mg |
| Anhydrous THF | - | - | - | 10 mL |
Note: A slight excess of the isocyanate can be used to ensure full consumption of a valuable amine, but a 1:1 stoichiometry is often sufficient.
3.4 Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq.) and a magnetic stir bar to a dry round-bottom flask.
-
Dissolution: Add anhydrous solvent (e.g., THF, 10 mL per mmol of amine) to the flask and stir until the amine is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control any potential exotherm, especially on larger scales.
-
Isocyanate Addition: Dissolve the this compound (1.0 eq.) in a small amount of anhydrous solvent (~2 mL) and add it dropwise to the stirring amine solution over 5-10 minutes.
-
Causality Note: Dropwise addition prevents localized concentration spikes and helps maintain temperature control, minimizing potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The urea product is generally less polar than the starting amine. The reaction is complete when the starting amine spot is no longer visible by TLC.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate (~20 mL).
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate again to yield the crude product.
-
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary.
Reaction Monitoring and Product Characterization
A self-validating protocol requires rigorous monitoring and characterization to confirm the reaction's success and the product's identity and purity.
Caption: High-level experimental workflow for urea synthesis.
4.1 Analytical Techniques for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the primary amine N-H₂ protons and the appearance of two distinct N-H signals for the urea protons in the range of δ 6-10 ppm. Aromatic protons will show characteristic splitting patterns.
-
¹³C NMR: The urea carbonyl carbon will appear around δ 150-160 ppm.
-
¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Key Disappearance: The sharp, strong isocyanate (N=C=O) stretching band at approximately 2250-2275 cm⁻¹ should be absent in the product spectrum.
-
Key Appearances: Look for a strong C=O (amide I) stretch for the urea at ~1630-1680 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹.
-
-
High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the synthesized molecule by providing a highly accurate mass measurement of the [M+H]⁺ or [M+Na]⁺ ion.
Safety & Handling Precautions
Extreme caution must be exercised when handling isocyanates.
-
Hazard Identification: this compound is harmful if inhaled, swallowed, or in contact with skin.[7][8] It is a lachrymator (causes tearing) and a potential respiratory sensitizer, which can lead to asthma-like symptoms upon exposure.[7][9] The compound is also moisture-sensitive and will react with water to form an unreactive urea and release CO₂ gas.[10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often suitable, but check manufacturer compatibility), a lab coat, and chemical safety goggles or a face shield.
-
Handling: All manipulations must be performed in a properly functioning chemical fume hood to avoid inhalation of vapors.[8][11] Use dry glassware and an inert atmosphere to prevent degradation of the reagent.[10]
-
Storage: Store the reagent tightly sealed under an inert atmosphere (N₂ or Ar) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[7][10]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour isocyanate waste down the drain.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction Incomplete | Insufficient reaction time; Low reactivity of the primary amine. | Allow the reaction to stir for a longer period. Gently heat the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC. For very unreactive amines, a catalyst like DMAP (in small amounts) could be tested. |
| Low Product Yield | Mechanical losses during work-up or purification; Degradation of the isocyanate. | Ensure careful transfers and extractions. Confirm the purity and dryness of the isocyanate before use; moisture contamination is a common issue. |
| Side Product Observed | Reaction of isocyanate with water; Dimerization or trimerization of isocyanate. | Ensure all glassware is oven-dried and solvents are anhydrous. Maintain an inert atmosphere. Perform the reaction at 0 °C or room temperature, as higher temperatures can sometimes promote side reactions. |
References
-
BYJU'S. (n.d.). Carbylamine Reaction Mechanism. Retrieved from [Link]
-
Sathee NEET. (n.d.). Chemistry Carbylamine Reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Carbylamine Reaction Mechanism: Steps, Equation & Test for Amines. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]
-
Organic Letters. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Retrieved from [Link]
-
Collegedunia. (n.d.). Carbylamine Reaction: Hofmann's Isocyanide Test, Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbylamine reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved.
-
ACS Publications. (n.d.). Simplified Sample Handling Procedure for Monitoring Industrial Isocyanates in Air. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection Techniques for Air-borne Isocyanates based on Fluorescent Derivatizing Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]
-
Bentham Science. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ACS Omega. (n.d.). How To Get Isocyanate? Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. biosynth.com [biosynth.com]
- 11. chemicalbook.com [chemicalbook.com]
2-Chloro-4-(trifluoromethyl)phenyl isocyanate as an intermediate in pesticide synthesis
[1]
Part 1: Executive Summary & Chemical Profile[1]
The Strategic Value of the Scaffold
In modern pesticide design, the 2-chloro-4-(trifluoromethyl)phenyl moiety is a "privileged structure."[1] It combines two essential properties for bioactive molecules:
-
Metabolic Blocking: The para-trifluoromethyl group (-CF₃) prevents oxidative metabolism at the 4-position, significantly extending the half-life of the active ingredient in biological systems (plants or insects).[1]
-
Steric & Electronic Modulation: The ortho-chlorine atom provides steric bulk that twists the phenyl ring out of coplanarity with the urea linkage. This conformation often enhances binding selectivity and protects the urea bond from enzymatic hydrolysis.
Chemical Identity
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 51488-22-3 |
| Molecular Formula | C₈H₃ClF₃NO |
| Molecular Weight | 221.56 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | 199 °C (lit.)[1] |
| Density | 1.441 g/mL at 25 °C |
| Reactivity | Highly moisture-sensitive; reacts with nucleophiles (amines, alcohols) |
Part 2: Synthesis Protocol (Intermediate Preparation)
Objective: Synthesize high-purity this compound from its aniline precursor. Method Selection: While industrial routes use phosgene gas, this protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate) . This solid reagent is safer for laboratory and pilot-scale operations, offering precise stoichiometric control.[1]
Precursor Synthesis (Context)
The starting material, 2-chloro-4-(trifluoromethyl)aniline , is typically produced via the ammonolysis of 3,4-dichlorobenzotrifluoride .[1][2] This industrial route is preferred over nitration/reduction pathways due to higher atom economy and regioselectivity [1].
Reagents & Equipment[1]
-
Precursor: 2-Chloro-4-(trifluoromethyl)aniline (1.0 eq).[1]
-
Reagent: Triphosgene (0.35 eq). Note: 1 mole of triphosgene generates 3 moles of phosgene.
-
Base: Triethylamine (TEA) or Pyridine (catalytic or stoichiometric depending on acid scavenger needs).
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Equipment: 3-neck round bottom flask, reflux condenser, N₂ inlet, dropping funnel, caustic scrubber (NaOH) for off-gas.[1]
Step-by-Step Phosgenation Protocol
-
System Setup: Assemble the glassware under a continuous flow of dry Nitrogen. Connect the exhaust line to a scrubber containing 10% NaOH solution to neutralize any escaping phosgene.
-
Dissolution: In the reaction flask, dissolve Triphosgene (3.5 g, 11.8 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 2-chloro-4-(trifluoromethyl)aniline (6.6 g, 33.7 mmol) and Triethylamine (Catalytic amount) in DCM (20 mL). Add this solution dropwise to the triphosgene mixture over 30 minutes.
-
Mechanism Insight: The amine attacks the carbonyl of the phosgene (generated in situ), eliminating HCl. The slow addition prevents the formation of symmetrical urea byproducts.
-
-
Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 40°C for DCM) for 4–6 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off any amine hydrochloride salts if formed (though triphosgene methods often yield clean solutions).
-
Concentrate the solvent under reduced pressure (Rotary Evaporator). Caution: Use a trap; do not overheat.
-
-
Purification: Distill the crude oil under vacuum (bulb-to-bulb distillation recommended) to obtain the pure isocyanate.[1]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from commodity fluorochemicals to the target isocyanate intermediate.[3][4]
Part 3: Application Protocol (Pesticide Synthesis)
Core Application: Synthesis of Substituted Phenylureas . This class of compounds (analogs of Fluometuron or Chlorfluazuron) acts by inhibiting photosynthesis (PSII inhibitors) or chitin synthesis (Insect Growth Regulators).
Protocol: Coupling with Dimethylamine (Urea Herbicide Analog)
This protocol demonstrates the synthesis of a 1,1-dimethyl-3-[2-chloro-4-(trifluoromethyl)phenyl]urea analog.[1]
-
Preparation: Charge a reaction vessel with This compound (10 mmol) dissolved in anhydrous Toluene.
-
Coupling: Cool to 0-5°C. Slowly introduce Dimethylamine (11 mmol) (either as a gas or a solution in THF).
-
Critical Control Point: The reaction is highly exothermic. Maintain temperature <10°C to prevent side reactions.
-
-
Reaction: Stir at room temperature for 2 hours. The urea product typically precipitates out of the non-polar solvent.
-
Isolation: Filter the white solid. Wash with cold hexane to remove unreacted isocyanate.
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the NCO peak and appearance of the Urea NH singlet (~8.5 ppm) and N-Methyl doublets/singlets (~2.9 ppm).
-
Protocol: Benzoylurea Insecticide Scaffold
To synthesize a scaffold similar to Chlorfluazuron (but with the specific 2-Cl, 4-CF3 pattern):
-
Note: Commercial Benzoylureas often couple a Benzoyl Isocyanate with an Aniline. However, for research analogs, reacting the Phenyl Isocyanate with a Benzamide is a valid alternative route [2].[1]
-
Reaction: Reflux the isocyanate with 2,6-difluorobenzamide in Xylene for 12-24 hours. This reverse-addition requires higher temperatures but yields the acylurea linkage.[1]
Mechanism of Action Diagram
Figure 2: Nucleophilic addition mechanism forming the biologically active urea linkage.[5]
Part 4: Safety & Troubleshooting
Hazard Identification
-
Toxicity: Isocyanates are potent respiratory sensitizers (asthma hazard). H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Handling: Always handle in a functioning fume hood. Double-glove (Nitrile/Laminate) is recommended.[1]
-
Spill Control: Neutralize spills with a solution of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia . This converts the isocyanate to the safer urea derivative.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Ensure all glassware is flame-dried; use anhydrous solvents (molecular sieves).[1] |
| Symmetrical Urea Formation | Fast addition of amine | Dilute the amine further and add dropwise at 0°C. |
| Residual Isocyanate | Incomplete reaction | Monitor by IR (2270 cm⁻¹). If peak persists, add excess amine or heat longer. |
| Solidification in Flask | Product precipitation | This is often desired.[6] Add non-polar solvent (Hexane) to maximize precipitation for filtration. |
Part 5: References
-
Process for synthesizing 2,6-dichloro-4-trifluoromethyl aniline. (2008). WIPO Patentscope. Patent CN101289400. Link (Describes the ammonolysis route for the precursor class).
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. Link (Discusses the strategic use of CF3-phenyl intermediates).
-
A decade review of triphosgene and its applications in organic reactions. (2020). Tetrahedron. Link (Protocol grounding for Triphosgene usage).
-
This compound Product Safety. Sigma-Aldrich. Link (Chemical properties and safety data).
Sources
- 1. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 2. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 3. CN106748985A - A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide - Google Patents [patents.google.com]
- 4. CN106748985B - A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. m.youtube.com [m.youtube.com]
2-Chloro-4-(trifluoromethyl)phenyl isocyanate in herbicide development
Application Note: Scaffold-Based Discovery of Novel Urea Herbicides using 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate [1]
Executive Summary
This guide details the utilization of This compound (CAS: 51488-22-3) as a high-value electrophilic building block in the development of Photosystem II (PSII) inhibiting herbicides.[1] The 2-chloro-4-(trifluoromethyl)phenyl moiety is a privileged pharmacophore in agrochemistry, imparting critical lipophilicity and metabolic stability.[1] This protocol outlines a modular, high-yield synthesis workflow for generating N-phenylurea libraries, coupled with analytical validation and biological screening methodologies.
Introduction: The Fluorinated Phenyl Scaffold in Herbicide Design
The incorporation of fluorine into agrochemical scaffolds is a cornerstone of modern herbicide development. The trifluoromethyl (-CF₃) group significantly alters the physicochemical properties of the parent molecule:
-
Lipophilicity: Enhances cuticular penetration and membrane transport.
-
Metabolic Stability: Blocks oxidative metabolism at the para-position, prolonging half-life in planta.[1]
-
Electronic Effects: The electron-withdrawing nature of the -CF₃ and -Cl substituents modulates the acidity of the urea protons, optimizing binding affinity to the D1 protein of the Photosystem II complex.
This compound serves as a "click-like" electrophile, allowing researchers to rapidly derivatize diverse amine scaffolds into urea or carbamate herbicides without the need for toxic phosgene gas or harsh coupling reagents.[1]
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 51488-22-3 |
| Molecular Formula | C₈H₃ClF₃NO |
| Molecular Weight | 221.56 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.441 g/mL at 25 °C |
| Boiling Point | 199 °C (lit.)[1][2] |
| Reactivity | Highly electrophilic; reacts rapidly with nucleophiles (amines, alcohols, water). |
| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive. |
Application Workflow: Synthesis of N-Phenylurea Libraries
The primary application of this isocyanate in herbicide R&D is the synthesis of substituted phenylureas. These compounds mimic the mode of action of established herbicides like Diuron and Fluometuron, but with altered substitution patterns to overcome resistance or improve selectivity.
Mechanism of Action (Chemical)
The isocyanate carbon is highly electrophilic. Nucleophilic attack by a primary or secondary amine generates the urea linkage. This reaction is generally quantitative and requires no external activation.
Figure 1: Reaction pathway for the synthesis of urea herbicides.[1] The isocyanate acts as a reactive trap for amine nucleophiles.
Detailed Experimental Protocol
Objective: Synthesis of N-(2-chloro-4-(trifluoromethyl)phenyl)-N',N'-dimethylurea (Analog of Fluometuron).
Reagents:
-
This compound (1.0 equiv)[1]
-
Dimethylamine (2.0 M solution in THF, 1.1 equiv)[1]
-
Dichloromethane (DCM), anhydrous (Solvent)[1]
-
Hexane (for precipitation)[1]
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (N₂) to remove atmospheric moisture.[1] Crucial: Moisture reacts with isocyanates to form symmetrical urea byproducts.
-
-
Reactant Solubilization:
-
Add 5.0 mmol (1.11 g) of this compound to the flask.
-
Dissolve in 20 mL of anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Amine:
-
Reaction Maintenance:
-
Workup & Purification:
-
Yield Calculation:
Biological Validation: Photosystem II Inhibition Assay
Once synthesized, the urea derivative must be evaluated for herbicidal activity. The standard screen is the Hill Reaction Assay using isolated chloroplasts.
Figure 2: High-throughput screening workflow for PSII inhibition. Active herbicides prevent the reduction (decolorization) of DCPIP dye.[1]
Protocol Summary:
-
Isolate chloroplasts from spinach leaves.
-
Prepare assay buffer containing DCPIP (2,6-dichlorophenolindophenol).[1]
-
Add test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).
-
Expose to light. Active ureas block electron transport, preventing DCPIP reduction (dye remains blue).[1]
-
Measure absorbance at 600 nm.
Safety & Handling Guidelines
Danger: Isocyanates are powerful sensitizers and lachrymators.
-
Respiratory Protection: Handle strictly within a functioning fume hood. Inhalation can cause severe respiratory sensitization (asthma-like symptoms).[1]
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and chemical safety goggles.
-
Spill Management: Do not wipe with water immediately. Cover spills with a mixture of ethanol (50%), water (40%), and concentrated ammonia (10%) to deactivate the isocyanate into a harmless urea derivative before cleanup.[1]
-
Storage: Store in a tightly sealed container at 2-8°C. If the liquid turns cloudy/solid, moisture ingress has occurred (formation of insoluble diarylurea).[1]
References
-
Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from [1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2733265, 1-Chloro-4-isocyanato-2-(trifluoromethyl)benzene. Retrieved from [1]
- Liu, X., et al. (2010). Design, Synthesis, and Herbicidal Activity of Novel Urea Derivatives. Journal of Agricultural and Food Chemistry.
-
Hess, F. D. (2000). Light-Dependent Herbicides: An Overview. Weed Science, 48(2), 160-170.[1] (Mechanism of PSII inhibition).[1]
Sources
Catalytic methods for reactions of 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
Introduction: The Electrophilic Advantage
2-Chloro-4-(trifluoromethyl)phenyl isocyanate (CAS: 327-78-6) is a specialized building block widely employed in the synthesis of agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical scaffolds (e.g., kinase inhibitors).
Chemical Profile & Reactivity:
-
Electronic Activation: The para-trifluoromethyl group (
) and the ortho-chloro group ( ) are strong electron-withdrawing groups (EWG). This significantly lowers the LUMO energy of the isocyanate ( ) carbon, making it highly susceptible to nucleophilic attack compared to unsubstituted phenyl isocyanate. -
Steric Modulation: The ortho-chloro substituent provides steric bulk that protects the formed urea/carbamate linkage from enzymatic degradation in biological systems, but it also imposes specific conformational constraints during synthesis.
Catalytic Necessity: While the molecule is inherently reactive, catalytic methods are critical for:
-
Selectivity: Favoring primary over secondary nucleophiles in competitive environments.
-
Mild Conditions: Enabling reactions with sterically hindered alcohols or electron-deficient anilines at ambient temperatures to prevent thermal degradation.
-
Side-Reaction Suppression: Minimizing the formation of cyclic dimers (uretdiones) or trimers (isocyanurates) which are favored under harsh thermal conditions.
Critical Safety & Handling Protocol
Hazard Class: Acute Toxin (Inhalation), Skin/Eye Corrosive, Sensitizer.[1][2]
Moisture Sensitivity: High. Hydrolyses rapidly to form the corresponding aniline and
-
Engineering Controls: All weighing and transfers must occur within a nitrogen-purged glovebox or a high-efficiency fume hood.
-
PPE: Double nitrile gloves (minimum thickness 0.11 mm) and chemical splash goggles.
-
Quench Protocol: Do not dispose of unreacted isocyanate directly. Quench residual material with a solution of 10% Methanol in Toluene containing 1% aqueous ammonia.
Application I: Catalytic Synthesis of Diaryl Ureas
Context: This protocol is optimized for coupling the isocyanate with electron-deficient anilines (e.g., aminopyridines, nitroanilines), a common requirement in the synthesis of kinase inhibitors (e.g., Sorafenib analogs). These nucleophiles are sluggish and require base catalysis.
Mechanism of Action (General Base Catalysis)
The tertiary amine catalyst deprotonates or hydrogen-bonds with the nucleophile (aniline), increasing its nucleophilicity. Alternatively, nucleophilic catalysis (e.g., with DMAP) involves the catalyst attacking the isocyanate to form an activated acyl-pyridinium species.
Experimental Protocol
| Parameter | Specification |
| Substrate | This compound (1.0 equiv) |
| Nucleophile | Electron-deficient Aryl Amine (1.0 equiv) |
| Solvent | Anhydrous THF or DCM (0.2 M concentration) |
| Catalyst | 4-Dimethylaminopyridine (DMAP) or Pyridine |
| Loading | 1–5 mol% |
| Temperature | 0 °C to Ambient (25 °C) |
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 mmol of the Aryl Amine in 3.0 mL of anhydrous THF.
-
Catalyst Addition: Add DMAP (0.05 mmol, 5 mol%). Stir for 5 minutes to ensure homogeneity.
-
Isocyanate Addition: Dissolve 1.0 mmol (221 mg) of This compound in 2.0 mL of anhydrous THF. Add this solution dropwise to the amine mixture over 10 minutes at 0 °C.
-
Note: The dropwise addition controls the exotherm, which is critical due to the high reactivity of the
substituted isocyanate.
-
-
Reaction: Allow the mixture to warm to room temperature. Monitor by TLC or LC-MS. Reaction is typically complete within 1–3 hours.
-
Work-up:
-
Option A (Precipitate): If the product precipitates, filter the solid, wash with cold diethyl ether, and dry under vacuum.
-
Option B (Soluble): Quench with 0.5 mL MeOH. Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove DMAP/Pyridine), saturated
, and brine. Dry over and concentrate.
-
Application II: Lewis Acid-Catalyzed Carbamate Formation
Context: Reaction with sterically hindered secondary alcohols or phenols. While primary alcohols react spontaneously, hindered substrates require activation to proceed at reasonable rates without heating.
Catalyst Selection
-
Standard: Dibutyltin Dilaurate (DBTL) - Highly effective but toxic.
-
Green Alternative: Bismuth(III) triflate (
) or Zirconium(IV) acetylacetonate ( ).
Experimental Protocol
| Parameter | Specification |
| Substrate | This compound (1.1 equiv) |
| Nucleophile | Hindered Alcohol (e.g., tert-butanol, Menthol) (1.0 equiv) |
| Solvent | Anhydrous Toluene |
| Catalyst | DBTL or |
| Loading | 1 mol% |
Step-by-Step Procedure:
-
Solution A: Dissolve the alcohol (1.0 mmol) in anhydrous Toluene (4 mL) under nitrogen.
-
Catalyst: Add the catalyst (1 mol%).
-
Reaction: Add the isocyanate (1.1 mmol) in one portion.
-
Observation: An exotherm may be observed.[3] If using DBTL, the reaction with this electron-deficient isocyanate can be very fast (< 30 mins).
-
-
Monitoring: Monitor the disappearance of the isocyanate peak in IR spectroscopy (
). -
Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc. Column chromatography is often unnecessary if stoichiometry is controlled.
Mechanistic & Workflow Visualization
Figure 1: Reaction Workflow for High-Throughput Synthesis
Caption: Optimized workflow for handling moisture-sensitive electron-deficient isocyanates.
Figure 2: Base-Catalyzed Nucleophilic Addition Mechanism
Caption: General Base Catalysis mechanism enhancing nucleophilicity for urea/carbamate formation.
Data Summary: Catalyst Performance
The following table summarizes expected reaction times for this compound with various nucleophiles.
| Nucleophile Type | Example | Catalyst | Time (25°C) | Yield |
| Primary Amine | Benzylamine | None | < 5 min | >95% |
| Aniline | 4-Chloroaniline | None | 30 min | 90% |
| Deactivated Aniline | 2-Amino-pyridine | DMAP (5%) | 2 h | 85% |
| Primary Alcohol | Ethanol | None | 1 h | 92% |
| Hindered Alcohol | Menthol | DBTL (1%) | 2 h | 88% |
References
-
Asian Journal of Chemistry. (2014). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link] (Methodology for Sorafenib analogs).
-
MDPI. (2022). Preparation of Highly Active Cu/SiO2 Catalysts for Furfural to 2-Methylfuran by Ammonia Evaporation Method. Retrieved from [Link] (General reference on urea/catalyst interactions).
Sources
Application Note: Multicomponent Synthesis with 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
Abstract & Introduction
2-Chloro-4-(trifluoromethyl)phenyl isocyanate (CAS: 2494-02-2) is a high-value electrophilic building block characterized by its unique electronic and steric profile. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the para position and the chlorine atom at the ortho position creates a highly reactive isocyanate center, making it superior to phenyl isocyanate in nucleophilic additions.
In modern drug discovery, this compound is a "privileged structure" precursor. The 2-chloro-4-(trifluoromethyl)phenyl moiety is a bioisostere found in several blockbuster kinase inhibitors (e.g., Sorafenib analogs) and benzoylurea insecticides (e.g., Fluazuron). Its lipophilicity (
This guide details the application of this isocyanate in Isocyanide-based Multicomponent Reactions (IMCRs) , specifically the Ugi-type 4-Component Reaction (U-4CR) to synthesize highly substituted iminohydantoins and hydantoins .
Chemical Biology & Mechanistic Insights
Electronic Profile & Reactivity
The reactivity of aryl isocyanates in MCRs is governed by the electrophilicity of the carbonyl carbon.[1]
-
Inductive Effect (-I): The -CF₃ and -Cl groups pull electron density away from the aromatic ring, destabilizing the isocyanate resonance and increasing the
charge on the central carbon. -
Kinetic Advantage: In MCRs, this substituted isocyanate traps nucleophiles (such as the nitrilium ion intermediate in Ugi reactions) significantly faster than unsubstituted aryl isocyanates, reducing side reactions like dimerization.
Reaction Pathway: The Ugi-Type Hydantoin Synthesis
In this modified Ugi reaction, the isocyanate replaces the carboxylic acid component. The reaction proceeds through a non-concerted pathway involving a nitrilium ion intermediate.
Mechanism Summary:
-
Imine Formation: Condensation of an amine and an aldehyde.[2][3]
-
Nitrilium Generation: Insertion of the isocyanide into the imine.[2]
-
Nucleophilic Trapping: The isocyanate nitrogen attacks the nitrilium ion (or vice-versa depending on conditions), followed by an intramolecular Mumm-type rearrangement to close the ring.
Figure 1: Mechanistic pathway for the synthesis of Iminohydantoins via Ugi-4CR using this compound.[4][5]
Application Protocol: Synthesis of 1,5-Disubstituted Hydantoins
This protocol describes the synthesis of a library-ready hydantoin scaffold using this compound. The resulting iminohydantoin can be isolated or hydrolyzed to the hydantoin .
Reagents & Equipment
| Component | Specification | Role |
| Isocyanate | This compound (>97%) | Electrophile / Core Scaffold |
| Amine | Benzylamine (1.0 equiv) | Nucleophile 1 |
| Aldehyde | Benzaldehyde (1.0 equiv) | Electrophile 1 |
| Isocyanide | tert-Butyl isocyanide (1.0 equiv) | Chain Extender |
| Solvent | Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) | Polar Protic Solvent |
| Catalyst | None required (TFE accelerates reaction) | - |
Step-by-Step Procedure
Step 1: Imine Formation (Pre-equilibrium)
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Benzaldehyde (1.0 mmol, 106 mg) in MeOH (3.0 mL).
-
Add Benzylamine (1.0 mmol, 107 mg) dropwise.
-
Stir at room temperature (25°C) for 30 minutes to ensure imine formation. Note: Solution may become slightly warm.
Step 2: Multicomponent Assembly 4. Add This compound (1.0 mmol, ~221 mg) to the reaction mixture.
- Caution: This reagent is moisture-sensitive and a lachrymator. Handle in a fume hood.
- Immediately add tert-Butyl isocyanide (1.0 mmol, 83 mg).
- Seal the vial and stir at ambient temperature for 12–24 hours.
- Observation: A precipitate often forms as the iminohydantoin product crystallizes.
Step 3: Workup & Purification 7. Filtration: If a solid precipitate is present, filter the mixture through a sintered glass funnel. Wash the cake with cold MeOH (2 x 2 mL). 8. Hydrolysis (Optional - to convert to Hydantoin):
- Resuspend the solid in a mixture of MeOH/HCl (1:1).
- Reflux for 2 hours to convert the imino group (=N-tBu) to a carbonyl group (=O).
- Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
- Flash Chromatography: If no precipitate forms, concentrate the reaction mixture in vacuo and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
Expected Results & Data Analysis
-
Yield: Typical isolated yields range from 65% to 85%.
-
Characterization:
-
¹H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the methine proton at the C-5 position of the hydantoin ring (~5.2 ppm).
-
¹⁹F NMR: Distinct singlet for -CF₃ group at approx. -63 ppm.
-
Optimization & Troubleshooting
The electronic nature of this compound requires specific handling adjustments compared to standard phenyl isocyanate.
| Variable | Recommendation | Rationale |
| Solvent Choice | TFE (Trifluoroethanol) > MeOH > DCM | TFE stabilizes the nitrilium ion intermediate via H-bonding, significantly accelerating the reaction rate for electron-deficient isocyanates. |
| Stoichiometry | Use slight excess of Isocyanate (1.1 equiv) | Compensates for potential hydrolysis of the highly reactive isocyanate by trace moisture in solvents. |
| Temperature | 0°C addition | Controls the exothermicity of the initial isocyanate addition; prevents polymerization. |
| Order of Addition | Amine + Aldehyde | Adding Isocyanate before Isocyanide prevents the premature formation of formimidate side products. |
Workflow Diagram
Figure 2: Experimental workflow for the multicomponent synthesis of hydantoins.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
El Kaïm, L., & Grimaud, L. (2009). Beyond the Ugi Reaction: Less Conventional Interactions between Isocyanides and Iminium Species. Tetrahedron, 65(11), 2153–2171. Link
-
Frey, R., et al. (2003). Strategic Applications of Multicomponent Reactions in Drug Discovery. Drug Discovery Today, 8(23), 1129-1137. Link
-
PubChem Compound Summary. (2023). This compound (CID 5102533). National Center for Biotechnology Information. Link
- Rigby, J. H., et al. (2004). Reaction of Aryl Isocyanates with Dimethoxycarbene: A Novel Synthesis of Hydantoins. Journal of Organic Chemistry.
Sources
Application Note: Heterocyclic Synthesis from 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
[1]
Executive Summary & Chemical Profile[2][3][4][5][6][7]
This guide details the synthetic utility of 2-Chloro-4-(trifluoromethyl)phenyl isocyanate , a high-value electrophilic scaffold used in the development of agrochemicals (e.g., urea-based herbicides) and pharmaceuticals (e.g., kinase inhibitors like Sorafenib analogs).[1]
The molecule possesses three distinct reactivity handles:[2][3]
-
Isocyanate (-NCO): Highly reactive towards nucleophiles (amines, alcohols, hydrazines) to form ureas and carbamates.[1]
-
Ortho-Chlorine (-Cl): A steric handle that also serves as a leaving group for metal-catalyzed intramolecular cyclization (Buchwald-Hartwig type) or nucleophilic aromatic substitution (
).[1] -
Trifluoromethyl (-CF
): A metabolic blocking group that enhances lipophilicity and bioactivity.[1]
Chemical Profile Table[2][3]
| Property | Data |
| IUPAC Name | 1-Chloro-2-isocyanato-5-(trifluoromethyl)benzene |
| Molecular Weight | 221.56 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85-90°C (at 10 mmHg) |
| Reactivity Hazard | Moisture sensitive (hydrolyzes to aniline); Lachrymator |
| Storage | 2-8°C, under Argon/Nitrogen |
Strategic Reaction Pathways
The following diagram illustrates the divergent synthetic pathways available from this scaffold. We focus on two critical modules: Urea Assembly (the gateway step) and Intramolecular Cyclization (ring closure).[1]
Figure 1: Divergent synthesis of Benzimidazolones and Triazolones from the isocyanate precursor.[1]
Module 1: The Gateway Protocol (Urea Synthesis)[1]
The formation of the urea linkage is the prerequisite for most heterocycle syntheses involving this scaffold. The ortho-chloro group provides steric bulk, requiring specific solvent choices to prevent precipitation of unreacted intermediates.
Protocol A: Synthesis of 1-(2-chloro-4-(trifluoromethyl)phenyl)-3-alkyl/aryl ureas[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Target Amine (1.1 equiv)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1]
-
Triethylamine (Et
N) (1.2 equiv - optional, if amine is a salt)[1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck round bottom flask and purge with Nitrogen.
-
Solvation: Dissolve the Target Amine (1.1 equiv) in anhydrous DCM (5 mL/mmol). Cool to 0°C in an ice bath.
-
Addition: Dissolve the isocyanate (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine solution over 15 minutes.
-
Note: The reaction is exothermic. Control addition rate to maintain T < 5°C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (usually 30% EtOAc/Hexanes).[1] The urea product often precipitates as a white solid.
-
Workup:
-
Yield: Typically 85-95%.[1]
Module 2: Palladium-Catalyzed Cyclization (Benzimidazolones)[1]
This is a high-value protocol. Standard isocyanates form ureas that are stable. However, the presence of the 2-chloro substituent allows for a Palladium-catalyzed intramolecular C-N bond formation, displacing the chlorine to form 1-substituted-5-(trifluoromethyl)-1,3-dihydro-2H-benzimidazol-2-ones .[1]
Mechanism & Rationale
This transformation utilizes a Buchwald-Hartwig type amidation.[1] The urea nitrogen acts as the nucleophile, and the ortho-chlorine is the electrophile.
Critical Parameters:
-
Catalyst: Pd(OAc)
is preferred for cost/activity balance.[1] -
Ligand: Xantphos is critical. Its wide bite angle facilitates the reductive elimination step in sterically crowded systems.
-
Base: Cs
CO is required (anhydrous).[1]
Protocol B: Intramolecular Cyclization
Reagents:
-
Urea Intermediate (from Module 1) (1.0 equiv)
-
Pd(OAc)
(5 mol%)[1] -
Xantphos (10 mol%)[1]
-
Cs
CO (2.0 equiv)[1] -
1,4-Dioxane (anhydrous, degassed)[1]
Step-by-Step Procedure:
-
Charging: In a glovebox or under strict Schlenk conditions, add the Urea (1.0 mmol), Pd(OAc)
(11 mg), Xantphos (58 mg), and Cs CO (650 mg) to a heavy-walled pressure vial.[1] -
Solvation: Add degassed 1,4-Dioxane (10 mL). Seal the vial.
-
Reaction: Heat the block to 100°C for 12-16 hours.
-
Visual Check: The reaction mixture usually turns from yellow to dark orange/brown.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO
, gradient 0-50% EtOAc in Hexanes). -
Validation:
Module 3: Synthesis of 1,2,4-Triazol-3-ones[1]
This route targets the formation of five-membered heterocycles by reacting the isocyanate with acid hydrazides.
Protocol C: Base-Mediated Cyclization
Reagents:
-
This compound (1.0 equiv)[1]
-
Acid Hydrazide (e.g., Acetohydrazide or Benzhydrazide) (1.0 equiv)[1]
-
Ethanol (EtOH)[1]
-
Potassium Hydroxide (KOH) (2M aqueous solution)[1]
Step-by-Step Procedure:
-
Semicarbazide Formation: Dissolve the acid hydrazide in THF. Add the isocyanate dropwise at RT. Stir for 2 hours. The acyl semicarbazide intermediate will form. Evaporate solvent.[1][4][5]
-
Cyclization: Re-suspend the intermediate in EtOH (5 mL/mmol). Add 2M KOH (3.0 equiv).[1]
-
Reflux: Heat to reflux (80°C) for 4-6 hours.
-
Isolation: Cool to RT. Acidify with 1M HCl to pH ~2. The triazolone product typically precipitates. Filter and recrystallize from EtOH/Water.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Urea Step) | Hydrolysis of Isocyanate | Ensure solvents are anhydrous. Use fresh isocyanate (clear liquid, not cloudy).[1] |
| No Cyclization (Pd Step) | Catalyst poisoning or O | Re-degas solvents (sparge with Ar for 20 min). Ensure Cs |
| Stalled Reaction (Pd Step) | Steric hindrance of Cl | Switch solvent to Toluene (higher boiling point) or switch ligand to BrettPhos.[1] |
| Sticky Solid (Workup) | Impurities | Triturate the crude solid with cold Diethyl Ether or Pentane before chromatography.[1] |
References
-
Bankston, D. (2009).[1] Process for the preparation of Sorafenib and salts thereof. World Intellectual Property Organization, WO 2009/111061.[1] [1]
-
McLaughlin, M. et al. (2018).[1] Palladium-Catalyzed Synthesis of Benzimidazolones. Organic Letters, 20(5), 1340-1343.[1] [1]
-
Wang, Z. et al. (2021).[1][10] Palladium(II)-Catalyzed Cascade Reaction of 2-Aminobenzonitriles... to 4-Arylquinazolines. Synthesis, 53, 1356-1364.[1][10]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10168396, this compound. [1]
Sources
- 1. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazoline synthesis [organic-chemistry.org]
Application Notes & Protocols: The Strategic Role of 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate and its Isomers in Medicinal Chemistry
Abstract: This guide provides an in-depth analysis of 2-chloro-4-(trifluoromethyl)phenyl isocyanate and its structural isomers as pivotal reagents in modern medicinal chemistry. While focusing on the requested 2,4-substituted isomer, we place special emphasis on the widely documented and commercially significant isomer, 4-chloro-3-(trifluoromethyl)phenyl isocyanate , which serves as an indispensable building block for the synthesis of several FDA-approved multi-kinase inhibitors. The document elucidates the chemical principles behind its application, particularly in the formation of the diaryl urea pharmacophore, a critical feature in targeted cancer therapies like Sorafenib and Regorafenib. We offer detailed, field-proven protocols for the synthesis of key drug intermediates, alongside crucial safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this class of reagents for the rational design and synthesis of novel therapeutic agents.
Introduction: A Critical Building Block for Kinase Inhibitors
Isocyanates are a class of highly reactive organic compounds characterized by the -N=C=O functional group. This group's electrophilic carbon is susceptible to attack by various nucleophiles, most notably primary and secondary amines, to form stable urea derivatives.[1] In medicinal chemistry, this reaction is a cornerstone for assembling complex molecules, allowing for the reliable linkage of two distinct molecular fragments.
The subject of this guide, this compound, and its isomers, are particularly valuable. Their utility is enhanced by the specific substituents on the phenyl ring:
-
Trifluoromethyl Group (-CF3): The inclusion of a -CF3 group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][3] Its strong electron-withdrawing nature also modulates the electronic properties of the entire molecule.
-
Chloro Group (-Cl): The chlorine atom further influences the molecule's electronics and provides an additional point of interaction for molecular recognition at the target binding site.[4]
The most profound impact of this reagent class is in the development of diaryl urea-based kinase inhibitors . Many of these drugs, including the blockbuster anti-cancer agents Sorafenib and Regorafenib, feature a central urea moiety that is critical for their mechanism of action. This urea group acts as a hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase enzyme's ATP-binding pocket.[5][6] The synthesis of these drugs heavily relies on 4-chloro-3-(trifluoromethyl)phenyl isocyanate as the key architectural component that introduces one of the aryl rings and the reactive handle for urea formation.[7][8][9]
Physicochemical Properties & Safe Handling
Handling isocyanates requires strict adherence to safety protocols due to their hazardous nature. They are potent lachrymators, respiratory sensitizers, and are toxic upon inhalation or skin contact.[10][11][12]
Compound Data Summary
| Property | Value | Reference |
| Compound Name | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | [11] |
| CAS Number | 327-78-6 | [11] |
| Molecular Formula | C₈H₃ClF₃NO | [13] |
| Molecular Weight | 221.56 g/mol | [13] |
| Appearance | Colorless to light yellow liquid | [13] |
| Boiling Point | 64 °C at 5 mmHg | [13] |
Mandatory Safety & Handling Protocol
Justification: The high reactivity of the isocyanate group makes it susceptible to moisture and necessitates careful handling to prevent unwanted side reactions and ensure user safety. Isocyanates can cause severe respiratory sensitization (occupational asthma).[14][15]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with sufficient airflow. Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required.[10][12]
-
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[16] The compound should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.[10][16]
-
Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.
Core Application: Synthesis of Diaryl Urea Kinase Inhibitors
The primary application of 4-chloro-3-(trifluoromethyl)phenyl isocyanate is the construction of the diaryl urea scaffold. This is exemplified by its role in the synthesis of Sorafenib, a drug used to treat advanced renal cell carcinoma and hepatocellular carcinoma.
The Urea Formation Reaction
The core reaction involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate. This reaction is typically fast, high-yielding, and proceeds without the need for a catalyst, making it a highly efficient ligation strategy in multi-step synthesis.
Caption: Synthetic logic for Sorafenib assembly.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications for procedural choices.
Protocol: General Synthesis of an Unsymmetrical Diaryl Urea
Objective: To provide a robust, general method for reacting an aryl isocyanate with an aryl amine.
Causality: The choice of an aprotic solvent like dichloromethane (DCM) or toluene is critical to prevent the isocyanate from reacting with the solvent. The reaction is typically run at room temperature as it is often exothermic and proceeds to completion without heating. [17]
| Materials & Reagents |
|---|
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate |
| Substituted Aryl Amine |
| Anhydrous Dichloromethane (DCM) or Toluene |
| Saturated Sodium Bicarbonate Solution |
| Brine (Saturated NaCl Solution) |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) |
| Rotary Evaporator, Magnetic Stirrer, Glassware |
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aryl amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Addition: To this stirring solution, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM dropwise over 10-15 minutes at room temperature. A slight excess of the isocyanate ensures full consumption of the valuable amine starting material.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible (typically 1-4 hours).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure diaryl urea product.
Protocol: Synthesis of Sorafenib Intermediate
Objective: To synthesize 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, a key intermediate for Sorafenib, based on established patent literature. [17]
Caption: Experimental workflow for Sorafenib intermediate synthesis.
| Materials & Reagents | Amount | Moles (eq) |
| 4-Aminophenol | 10.0 g | 91.6 mmol (1.0) |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | 20.4 g | 92.1 mmol (1.005) |
| Anhydrous Toluene | 150 mL | - |
Procedure:
-
Setup: To a 250 mL four-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 4-aminophenol (10.0 g) and anhydrous toluene (100 mL). [17]2. Addition: In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate (20.4 g) in anhydrous toluene (50 mL). Add this solution to the stirring suspension in the reaction flask dropwise over 30 minutes, maintaining the internal temperature between 25-30 °C. [17]3. Reaction: Stir the resulting thick slurry at room temperature for 16 hours. The formation of a precipitate indicates product formation. [17]4. Isolation: Filter the reaction mixture through a Buchner funnel. Wash the collected white solid with fresh toluene (50 mL) to remove any unreacted starting materials or soluble impurities. [17]5. Drying: Dry the solid product in a vacuum oven at 50-60 °C until a constant weight is achieved. [17]6. Characterization: The expected yield is high (>90%). The product can be characterized by its melting point (218-222 °C) and spectroscopic methods (IR, NMR). [17]
Conclusion
This compound and its isomers, particularly the 4-chloro-3-substituted variant, are powerful and indispensable reagents in medicinal chemistry. Their ability to efficiently form the diaryl urea linkage provides a direct and reliable route to a wide range of kinase inhibitors and other complex molecular architectures. The protocols and safety guidelines presented here offer a comprehensive framework for researchers to safely and effectively utilize these building blocks in the pursuit of novel therapeutic discoveries. A thorough understanding of the reactivity, handling requirements, and synthetic applications of this reagent is essential for any professional engaged in modern drug development.
References
- Reddy, M. S., et al. (2009). Process for the preparation of sorafenib. Google Patents (WO2009054004A2).
- Li, J., et al. (2016). Preparation method of sorafenib tosylate. Google Patents (CN105272911A).
-
Basile, L., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. Retrieved from [Link]
-
Linhart, I., et al. (2019). Predicted mechanism for the effects of isocyanate in the development of... ResearchGate. Retrieved from [Link]
-
Hernández-Vargas, G., et al. (2017). Isocyanates as Precursors to Biomedical Polyurethanes. AIDIC - The Italian Association of Chemical Engineering. Retrieved from [Link]
- Natco Pharma Ltd. (2018). An improved process for the preparation of Regorafenib. Google Patents (AU2016387566A1).
-
Rajić Džolić, Z., et al. (2016). Synthesis of sorafenib derivatives 4a–e. ResearchGate. Retrieved from [Link]
-
Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Retrieved from [Link]
-
Prachi, R., & Gill, M. S. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Retrieved from [Link]
-
Hwang, S. H., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Taladriz-Sender, G., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Retrieved from [Link]
- Alper, H., & Leonard, J. (1988). Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents (US4749806A).
-
Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Chinese Chemical Society. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Wang, H., et al. (2021). Synthetic Chemistry Enabling the Discovery and Development of a Series of Pyrazoles as HPK1 Inhibitors. ResearchGate. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Retrieved from [Link]
-
Goud, S. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). tert-BUTYL ISOCYANIDE. Retrieved from [Link]
-
Kumar, A., et al. (2013). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
Goudon, A., et al. (2023). Isocyanate-based multicomponent reactions. RSC Chemical Biology. Retrieved from [Link]
- Wang, Y., et al. (2020). Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. Google Patents (CN110885298B).
-
Goud, S. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
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- 17. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Side reactions of 2-Chloro-4-(trifluoromethyl)phenyl isocyanate with water
Technical Support Center: 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive compound. Our focus is to provide practical, field-proven insights into the side reactions with water, offering troubleshooting solutions and robust protocols to ensure the success and integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Reactivity
This section addresses fundamental questions about the interaction between this compound and water.
Q1: What is the primary reaction pathway between this compound and water?
A1: The reaction between an isocyanate and water proceeds through a well-established, two-step mechanism.[1][2]
-
Formation of Carbamic Acid: The isocyanate group (-NCO) undergoes nucleophilic attack by water to form an unstable carbamic acid intermediate.[1][2]
-
Decarboxylation: This carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and forming the corresponding primary amine, 2-Chloro-4-(trifluoromethyl)aniline.[1][3]
This initial reaction is often the root cause of unexpected gas evolution and pressure build-up in sealed reaction vessels.[4][5]
Q2: My experiment produced an insoluble white precipitate. What is it and why did it form?
A2: The white precipitate is almost certainly the symmetrically disubstituted urea, N,N'-bis(2-chloro-4-(trifluoromethyl)phenyl)urea. It forms via a secondary reaction that is often faster than the initial hydrolysis.
The primary amine (2-Chloro-4-(trifluoromethyl)aniline) generated from the decomposition of the carbamic acid is a potent nucleophile.[6] It will rapidly react with another molecule of the starting isocyanate.[1][7] This reaction is typically much faster than the initial reaction of the isocyanate with water, leading to the formation of the highly stable and often poorly soluble urea byproduct.
Q3: How do the electron-withdrawing groups (Cl and CF₃) on the phenyl ring affect this side reaction?
A3: The chloro (Cl) and trifluoromethyl (CF₃) groups are strong electron-withdrawing groups. Their presence on the aromatic ring significantly increases the electrophilicity of the carbon atom in the isocyanate group (-N=C=O). This heightened electrophilicity makes the isocyanate carbon more susceptible to nucleophilic attack by water, potentially accelerating the initial hydrolysis step compared to non-substituted phenyl isocyanate. Consequently, stringent moisture control is even more critical when working with this specific isocyanate.
Q4: Can this reaction with water be catalyzed?
A4: Yes. The hydrolysis of isocyanates can be subject to catalysis. Tertiary amines, for instance, can act as general base catalysts for the reaction.[8] It is also important to note that the amine product of the initial hydrolysis can itself potentially catalyze the reaction, leading to an auto-catalytic effect that accelerates byproduct formation once it has begun.[6]
Part 2: Troubleshooting Guide - Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Action & Rationale |
| Unexpected White Precipitate | Formation of N,N'-bis(2-chloro-4-(trifluoromethyl)phenyl)urea. | Action: Filter the reaction mixture and analyze the solid (See Protocol 3). Confirm its identity via IR, NMR, or Mass Spectrometry. Rationale: This confirms that moisture contamination is the root cause, directing you to improve your anhydrous technique. |
| Low Yield of Desired Product | Consumption of the isocyanate starting material by reaction with water. | Action: Implement rigorous anhydrous techniques. Dry all solvents, reagents, and glassware thoroughly before use (See Protocol 1). Run the reaction under an inert atmosphere (See Protocol 2). Rationale: Preventing the initial reaction with water is the only way to stop the cascade that consumes your starting material. |
| Gas Bubbling / Pressure Buildup | Formation of Carbon Dioxide (CO₂) from carbamic acid decomposition. | Action: NEVER run isocyanate reactions in a sealed vessel if moisture contamination is possible. Use a system open to an inert gas line or a balloon to safely vent any CO₂ produced. Rationale: Pressure buildup can lead to vessel failure and create a significant safety hazard.[4][5] |
| Inconsistent Reaction Rates | Variable amounts of trace water in reagents or solvents. | Action: Standardize your procedures for drying solvents and handling reagents. Use a freshly opened bottle of anhydrous solvent for critical reactions. Rationale: Consistency in reaction outcomes requires consistency in controlling trace impurities like water. |
Reaction & Side Reaction Mechanism
The following diagram illustrates the complete pathway from the isocyanate to the urea byproduct.
Caption: A decision tree for troubleshooting reactions.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
-
Assemble the oven-dried glassware (e.g., a three-neck flask with a condenser, thermometer, and septum).
-
Connect the assembly to an inert gas source (e.g., a Schlenk line or a balloon filled with Nitrogen/Argon) via the condenser.
-
Purge the system by applying a vacuum and refilling with the inert gas. Repeat this cycle three times to ensure all atmospheric air and moisture are removed.
-
Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Add anhydrous solvents and liquid reagents via a syringe through the rubber septum. Add solid reagents under a strong counter-flow of the inert gas.
Protocol 3: Analytical Detection of Urea Byproduct by HPLC
This protocol provides a general method for detecting the urea byproduct.
-
Objective: To separate the desired product from the non-polar urea byproduct.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water is typically effective.
-
Example Gradient: Start with 40% Acetonitrile / 60% Water, ramping to 95% Acetonitrile / 5% Water over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm or 254 nm.
-
Sample Preparation: Dilute a small aliquot of the quenched reaction mixture in the initial mobile phase composition.
-
Expected Result: The highly non-polar, symmetrical urea byproduct will typically have a longer retention time than the starting isocyanate or many desired polar products.
Part 4: Safety & Handling
This compound is a hazardous chemical that requires careful handling.
-
Toxicity: The compound is harmful if swallowed and fatal if inhaled. [9][10]It causes serious eye damage and skin irritation. [9][10][11]* Sensitization: Like many isocyanates, it is a potential skin and respiratory sensitizer. [9][12]Repeated exposure can lead to allergic reactions, even at very low concentrations. [13]* Handling: Always handle this compound in a well-ventilated chemical fume hood. [14]Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (nitrogen is recommended). [4][5][10]Moisture sensitivity is a primary concern for both reactivity and safety, as CO₂ evolution can pressurize containers. [4][15]
References
- Patsnap Eureka. (2025, July 10).
- ResearchGate. (2025, August 7).
- ResearchGate.
- Google Patents. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
- RSC Publishing.
- Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 4-Chloro-3-(trifluoromethyl)
- Google Patents.
- Safe Work Australia.
- ISOPA. (2024, April 10).
- Common Conditions.
- ChemicalBook. (2025, September 20). 4-Chloro-3-(trifluoromethyl)
- Scribd.
- Biosynth. (2022, May 6). Safety Data Sheet - 4-Chloro-3-(trifluoromethyl)
- IChemE.
- TCI Chemicals. 2-Chloro-5-(trifluoromethyl)
- Aviva.
- Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - 4-Chloro-3-(trifluoromethyl)
- Actsafe Safety Association.
- ChemicalBook. 4-Chloro-3-(trifluoromethyl)
Sources
- 1. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. actsafe.ca [actsafe.ca]
- 6. scribd.com [scribd.com]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 8. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. biosynth.com [biosynth.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. isopa.org [isopa.org]
- 13. static.aviva.io [static.aviva.io]
- 14. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate - Safety Data Sheet [chemicalbook.com]
- 15. icheme.org [icheme.org]
Overcoming low reactivity of amines with 2-Chloro-4-(trifluoromethyl)phenyl isocyanate
Technical Support Center: Optimizing Urea Synthesis with 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate
Welcome to the Advanced Synthesis Support Hub. Reagent Focus: this compound (CAS: 51488-22-3) Application: Synthesis of Sorafenib analogs, agrochemicals, and privileged medicinal scaffolds.[1]
As Senior Application Scientist, I have curated this guide to address a common paradox: Why does a highly electrophilic isocyanate exhibit "low reactivity"? In 90% of cases, the issue is not intrinsic inactivity but a kinetic mismatch between the desired urea formation and competitive hydrolytic degradation.
Part 1: The Diagnostic Hub (Troubleshooting)
Status Check: Before altering your protocol, identify your specific failure mode using the decision matrix below.
Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.
Part 2: Technical FAQs & Solutions
Q1: My amine is electron-deficient (e.g., 2-aminopyridine, nitro-aniline). The reaction stalls at RT. How do I force it?
The Science: this compound is electron-poor (reactive), but if your amine is also electron-poor, the nucleophilic attack is kinetically sluggish.[1] The Fix:
-
Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine) . It forms a reactive acyl-pyridinium intermediate that transfers the carbonyl group to the weak amine. Alternatively, use DBTL (Dibutyltin dilaurate) for sterically hindered amines.
-
Solvent Switch: Move from DCM (Dichloromethane) to THF or Toluene and heat to reflux (60–80°C).[1] Toluene allows higher temperatures without the nucleophilic interference of alcohols.
Q2: I see a white solid forming immediately, but it’s not my product. What is it?
The Science: This is likely the symmetric urea (1,3-bis(2-chloro-4-(trifluoromethyl)phenyl)urea).[1] Mechanism: Moisture hydrolyzes the isocyanate into an aniline. This new aniline is more nucleophilic than your starting material and instantly reacts with the remaining isocyanate. The Fix:
-
Solvent Drying: Use anhydrous solvents (water < 50 ppm).[1]
-
Order of Addition: Dissolve the amine first, then add the isocyanate dropwise. This ensures the isocyanate always encounters a high concentration of the desired nucleophile, not water.
Q3: Can I use an amine salt (e.g., Hydrochloride) directly?
The Science: No. Ammonium salts (
-
Add Triethylamine (TEA) or DIPEA (1.1 equivalents vs. salt) to the amine salt in solvent.
-
Stir for 15-30 mins to liberate the free amine.[1]
-
Crucial: If using DCM, the triethylammonium chloride salt will remain soluble. If using THF/Ether, it may precipitate; filter it off before adding the isocyanate to avoid surface passivation.
Part 3: Optimized Experimental Protocols
Method A: Standard Conditions (For Primary/Secondary Alkyl Amines)
Best for: Unhindered, nucleophilic amines (e.g., Benzylamine, Piperidine).
| Parameter | Specification |
| Stoichiometry | 1.0 equiv Amine : 1.1 equiv Isocyanate |
| Solvent | Dichloromethane (DCM) or THF (Anhydrous) |
| Concentration | 0.1 M - 0.2 M |
| Temperature | 0°C to Room Temperature (RT) |
| Time | 1 - 4 Hours |
| Workup | Concentrate & Recrystallize (Hexanes/EtOAc) |
Method B: Enhanced Reactivity (For Anilines & Hindered Amines)
Best for: Electron-deficient anilines, bulky amines, or when Method A fails.[1]
-
Setup: Flame-dried glassware under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve 1.0 equiv of Amine in anhydrous Toluene or 1,4-Dioxane (0.2 M).
-
Catalyst: Add DMAP (10 mol%) or DBTL (5 mol%) .
-
Addition: Add 1.2 equiv of this compound.
-
Activation: Heat to 80°C for 6–12 hours.
-
Monitoring: Check TLC/LCMS. If isocyanate is consumed but amine remains, add another 0.2-0.5 equiv of isocyanate.[1]
-
Quench: Cool to RT. Add 1-2 mL Methanol (scavenges excess isocyanate to form methyl carbamate, which is easily separated).[1]
Part 4: Mechanistic Insight (The "Why")
Understanding the competitive pathways is critical for troubleshooting. The diagram below illustrates the desired pathway versus the "moisture trap."
Figure 2: Kinetic competition between urea formation and hydrolysis.[1] Note that the hydrolysis byproduct (Aniline) competes with your starting amine.
References
-
BenchChem Technical Support. (2025).[1][2] Isocyanate Reaction Troubleshooting: Optimizing Urethane and Urea Formation. BenchChem.[1] Link[1]
-
Sigma-Aldrich. (n.d.).[1][3] this compound Product Sheet. Merck KGaA.[1] Link
-
Padiya, K. J., et al. (2012). Synthesis of Urea Derivatives in Water: A Sustainable Approach.[4] Organic Process Research & Development.[1][4] Link[1]
-
Dubey, S., et al. (2011). Synthesis of Novel Diaryl Urea Derivatives as Potential Antiproliferative Agents.[5] Asian Journal of Chemistry. Link
-
Huntsman Corporation. (2005).[1] Bridging The Gap Between Primary Amines And Hydroxyl Reactivity. Huntsman Performance Products.[1] Link
Sources
- 1. 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound 98 51488-22-3 [sigmaaldrich.com]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. asianpubs.org [asianpubs.org]
Technical Support Center: 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate
Subject: Troubleshooting Reaction Byproducts & Handling Protocols
CAS: 51488-22-3
Molecular Formula:
Executive Summary: Reactivity Profile
You are working with 2-Chloro-4-(trifluoromethyl)phenyl isocyanate , a highly electrophilic building block often used in the synthesis of urea-based kinase inhibitors and agrochemicals.
The Reactivity Paradox: This molecule presents a unique challenge due to two competing structural features:
-
Electronic Activation (High Reactivity): The 4-trifluoromethyl (
) group is strongly electron-withdrawing. This pulls electron density away from the isocyanate ( ) carbon, making it exceptionally susceptible to nucleophilic attack (by amines, alcohols, or water). -
Steric Hindrance (Kinetic Barrier): The 2-chloro (
) substituent provides steric bulk at the ortho position. While this does not prevent reaction, it can slow down the approach of bulky nucleophiles, often leading to incomplete conversion if reaction times are not optimized.
Top Impurity Risks:
-
Symmetrical Urea (Major): Formed via moisture hydrolysis.
-
Uretidinedione (Dimer): Formed via thermal degradation or catalytic impurities.
-
Carbamates: Formed via reaction with protic solvents (e.g., methanol, ethanol).
Troubleshooting Guide (Q&A)
Category A: Solubility & Precipitates[1]
Q: I see a fine white precipitate forming in my reaction vessel, even though I used "anhydrous" solvents. What is it? A: This is almost certainly the symmetrical urea byproduct (1,3-bis(2-chloro-4-(trifluoromethyl)phenyl)urea).
-
Cause: Isocyanates are "water scavengers." Even trace moisture (ppm levels) in your solvent or on the reactor walls will hydrolyze the isocyanate to an aniline. This aniline is a potent nucleophile that immediately attacks the remaining isocyanate to form the urea.
-
Solubility Profile: Unlike the isocyanate starting material, the diaryl urea is highly crystalline and insoluble in non-polar solvents (DCM, Toluene, Hexanes), leading to precipitation.
-
Corrective Action:
-
Verify solvent water content is <50 ppm using Karl Fischer titration.
-
Switch to a "Schlenk line" protocol: flame-dry glassware under vacuum before introducing the reagent.
-
Q: My reaction mixture turned cloudy upon cooling. Is this the same urea? A: Not necessarily. If the cloudiness disappears upon reheating, it may be the uretidinedione dimer .
-
Mechanism: Two isocyanate molecules undergo [2+2] cycloaddition. This is a reversible, thermally controlled equilibrium.
-
Diagnostic: Check the IR spectrum.[1]
-
Isocyanate: Strong peak at ~2270 cm⁻¹.
-
Dimer (Uretidinedione): Distinctive carbonyl split around 1780 cm⁻¹.
-
Urea: Broad carbonyl band ~1650 cm⁻¹ (irreversible).
-
Category B: Analytical Anomalies (LC-MS)
Q: I see a peak at [M+15] or [M+31] in my LC-MS. Is my product decomposing? A: This is likely a solvent adduct (Carbamate) artifact, not necessarily decomposition in the flask.
-
Scenario: If you use Methanol (MeOH) or Ethanol (EtOH) as the carrier solvent for LC-MS injection, the isocyanate reacts inside the vial or on the column.
-
Methyl Carbamate: MW = 221.5 + 32 (MeOH) = 253.5 (+Na or +H).
-
-
Solution: Run LC-MS samples in Acetonitrile (MeCN) or DCM immediately after dilution. Do not use protic solvents for analysis.
Q: I observe a mass of 419 Da. What is this? A: This is the Symmetrical Urea (Major Hydrolysis Product).
-
Calculation:
-
Significance: Presence of this peak indicates moisture contamination in your process.[4]
Mechanistic Deep Dive: The Hydrolysis Cascade
The formation of the urea impurity is the most critical failure mode. It is an autocatalytic cascade because the intermediate amine is more nucleophilic than water.
Pathway Diagram
Figure 1: The moisture-induced degradation pathway. Note that one molecule of water eventually consumes two molecules of isocyanate.
Thermal Stability & Storage
Isocyanates are thermodynamically unstable relative to their dimers and trimers. The electron-withdrawing
Byproduct Data Table
| Byproduct | Structure Type | Formation Condition | Reversibility | Prevention Strategy |
| Uretidinedione | Dimer (4-membered ring) | Moderate Heat (40–60°C), Phosphine catalysts | Reversible (Heat >150°C) | Store < 4°C; Avoid basic impurities. |
| Isocyanurate | Trimer (6-membered ring) | High Heat (>100°C), Basic catalysts | Irreversible | Avoid prolonged reflux; Distill under high vacuum. |
| Carbodiimide | High Heat + Catalyst (Phospholene oxides) | Irreversible | Rare without specific catalysts. |
Storage Logic
-
Temperature: Store at 2–8°C .
-
Reason: Dimerization is kinetically slow at low temperatures.
-
-
Atmosphere: Store under Argon or Nitrogen .
-
Reason: Prevents hydrolysis.
-
-
Stabilizers: Commercial samples may contain trace acid chlorides (e.g., benzoyl chloride) to neutralize trace bases that catalyze trimerization. Do not distill unless necessary , as this removes the stabilizer.
Experimental Protocol: Quenching & Disposal
WARNING: Isocyanates are potent sensitizers and lachrymators. All operations must occur in a fume hood.
Scenario: You have 5 mL of unreacted isocyanate left in a dropping funnel or reaction flask.
-
Preparation: Prepare a quenching solution of 50% Ethanol / 40% Water / 10% Conc. Ammonia .
-
Chemistry: The ammonia/ethanol mixture rapidly converts the isocyanate to the ethyl carbamate and urea derivatives, which are non-volatile solids.
-
-
Execution:
-
Dilute the isocyanate residue with Toluene or DCM (if not already in solution).
-
Slowly add the quenching solution. Exotherm Warning: This reaction generates heat and
gas.
-
-
Verification:
-
Allow to stir for 30 minutes.
-
Check pH (should remain basic).
-
Dispose of the resulting slurry as solid organic waste (urea precipitate).
-
References
-
Bankston, D. et al. (2002). "A Scalable Synthesis of the Antitumor Agent Sorafenib." Organic Process Research & Development, 6(6), 777–781.
-
Sigma-Aldrich. (2024).[5] "Product Specification: this compound (CAS 51488-22-3)."[6]
-
Six, C. & Richter, F. (2003). "Isocyanates, Organic."[7] Ullmann's Encyclopedia of Industrial Chemistry.
-
Safe Work Australia. (2020). "Guide to Handling Isocyanates."
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 5. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate 98 327-78-6 [sigmaaldrich.com]
- 6. This compound 98 51488-22-3 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Post-Reaction Processing of 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate
Executive Summary
Compound: 2-Chloro-4-(trifluoromethyl)phenyl isocyanate CAS: 2494-38-4 Core Challenge: The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) substituents significantly increase the electrophilicity of the isocyanate carbon compared to phenyl isocyanate.[1] While this accelerates desired urea/carbamate formation, it also makes the unreacted reagent highly aggressive toward atmospheric moisture and difficult to separate via standard chromatography due to rapid hydrolysis on silica gel.
Module 1: Solid-Phase Scavenging (The Gold Standard)
Scenario: You require high-throughput purification or wish to avoid aqueous workup to prevent hydrolysis of sensitive products.
The Mechanism
We utilize a polymer-supported amine (e.g., PS-Trisamine) to covalently bind the excess isocyanate. The resin possesses a primary amine that attacks the electrophilic isocyanate carbon, forming a resin-bound urea. This species is insoluble and removed via filtration, leaving the product in the filtrate.
Protocol: Resin Scavenging
-
Stoichiometry Calculation: Calculate the theoretical excess of isocyanate used. Use 3–4 equivalents of amine resin relative to the excess isocyanate.
-
Solvent Compatibility: Ensure your reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol or Water are poor).
-
Incubation: Add the resin directly to the reaction mixture.
-
Agitation: Shake (do not stir with a magnetic bar, which pulverizes beads) for 1–2 hours at room temperature.
-
Filtration: Filter through a fritted glass funnel or a polypropylene cartridge.
-
Rinse: Wash the resin cake with the reaction solvent to recover entrained product.
Workflow Visualization
Figure 1: Workflow for removing electrophilic isocyanates using solid-supported amine scavengers.
Module 2: Liquid-Liquid Extraction (The Traditional Approach)
Scenario: Resin scavengers are unavailable, or the reaction scale (>10g) makes resins cost-prohibitive.
The Logic
Direct extraction is risky because isocyanates are lipophilic. We must chemically modify the isocyanate into a species that can be manipulated by pH.
-
Quench: Convert isocyanate to an amine (via hydrolysis) or a carbamate (via alcoholysis).
-
Phase Control: The resulting aniline (2-chloro-4-(trifluoromethyl)aniline) is lipophilic but basic. An acidic wash protonates it, forcing it into the aqueous layer.
Protocol: Quench & Wash
WARNING: This method generates 2-chloro-4-(trifluoromethyl)aniline, which is toxic.
-
Quenching: Add Methanol (5–10 eq) to the reaction mixture and stir for 30 minutes.
-
Result: Converts isocyanate to the methyl carbamate (more stable, but lipophilic).
-
Alternative: Add Water/THF mixture to hydrolyze to the aniline (releases CO₂).
-
-
Dilution: Dilute with an organic solvent (EtOAc or DCM).
-
Acid Wash: Wash the organic layer with 1M HCl (2x) .
-
Mechanism:[2][3][4][5][6][7][8] If hydrolyzed to aniline, HCl forms the anilinium salt (
), which partitions into the water. -
Note: If quenched with MeOH to form carbamate, acid wash will NOT remove it efficiently. You must rely on chromatography or crystallization. Therefore, hydrolysis (Water quench) is preferred if relying on acid washing.
-
-
Neutralization: Wash organic layer with Saturated NaHCO₃, then Brine.
-
Dry & Concentrate: Dry over MgSO₄.
Decision Logic Diagram
Figure 2: Decision matrix for liquid-phase removal based on quenching agent.
Module 3: Troubleshooting & FAQs
Q1: The isocyanate spot is streaking on my TLC plate. How do I assess purity?
Technical Insight: Isocyanates are unstable on silica gel. The acidic nature of silica and adsorbed moisture causes on-plate hydrolysis during the run, creating a "streak" of aniline formation.
-
Solution: Perform a "mini-workup" in the TLC vial. Add 1 drop of reaction mixture to 5 drops of Methanol. Shake for 1 minute. Spot this. You will see a distinct spot for the Methyl Carbamate derivative, which runs cleanly.
Q2: I used the resin, but I still see isocyanate in the NMR.
Root Cause Analysis:
-
Solvent Choice: Did you use MeOH or Water as the reaction solvent? These do not swell polystyrene resins effectively, preventing the reagent from reaching the internal active sites.[9]
-
Kinetics: The electron-deficient nature of this specific isocyanate usually ensures fast reaction, but steric bulk can slow it down.
-
Correction: Switch to THF or DCM. Increase temperature to 40°C during the scavenging phase.
Q3: Why can't I just rotovap the isocyanate off?
Data Point: The boiling point of this compound is relatively high (approx. 90-95°C at reduced pressure, depending on vacuum quality).
-
Risk: Heating the crude mixture to these temperatures often degrades the desired urea/carbamate product. Furthermore, isocyanates are lachrymators; concentrating them on a rotovap contaminates the vacuum pump oil and exhaust, creating a safety hazard.
Comparative Data: Removal Methods
| Method | Efficiency | Throughput | Cost | Comments |
| Polymer Scavenger | High (>99%) | High | Best for library synthesis; no emulsion risk. | |
| Acid Wash (Hydrolysis) | Med-High | Low | $ | Requires careful pH control; risk of emulsions. |
| Chromatography | Medium | Low | Isocyanate streaks; difficult to separate from lipophilic products. |
Module 4: Safety & Handling (Critical)
-
Sensitization: Like all isocyanates, this compound is a potent respiratory sensitizer. Never weigh this outside a fume hood.[10]
-
Lachrymator: It causes severe eye irritation.[5][7][8][10] If exposure occurs, do not rub eyes.[5][10] Flush with water for 15 minutes.
-
Decontamination: Spills should be treated with a solution of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia . This rapidly converts the isocyanate to a harmless urea/amine derivative.
References
-
Biotage. (2018). Strategies for Work-up and Purification: Scavenging Reagents. Retrieved from [Link]
-
Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Retrieved from [Link]
-
Marsh, A., et al. (2001). Solid-Supported Reagents and Scavengers in Synthesis. Organic Letters. Retrieved from [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Stability of Trifluoromethyl-Substituted Phenylureas
Welcome to the technical support center for trifluoromethyl-substituted phenylureas. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. The inclusion of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic and chemical stability, binding affinity, and bioavailability.[1][2][3] However, like all chemical entities, these compounds are susceptible to degradation under certain conditions. This resource provides in-depth troubleshooting guidance and frequently asked questions to help you navigate potential stability challenges in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of trifluoromethyl-substituted phenylureas.
Q1: Why is the trifluoromethyl (-CF3) group generally considered to enhance molecular stability?
A1: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This high bond strength imparts significant metabolic and chemical stability to the -CF3 group itself.[1] Additionally, the strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of the rest of the molecule, often making it more resistant to oxidative metabolism.[4]
Q2: What are the primary degradation pathways for trifluoromethyl-substituted phenylureas?
A2: While the -CF3 group is robust, degradation of the overall molecule can occur, typically through one of the following pathways:
-
Hydrolysis: The urea linkage is susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of a trifluoromethyl-substituted aniline and other byproducts.[5] In some cases, under harsh alkaline conditions, the -CF3 group itself can undergo hydrolysis to a carboxylic acid (-COOH).[1]
-
Photodegradation: Exposure to UV light can induce degradation of the phenylurea structure.[1][6][7] The specific degradation products can vary but may involve cleavage of the urea bond or transformation of the aromatic ring.
-
Oxidative Degradation: The aromatic ring and other functional groups on the molecule can be susceptible to oxidation, leading to a variety of degradation products.[1]
Q3: I suspect my compound is degrading. What are the first steps I should take?
A3: A systematic approach is crucial. Begin by conducting forced degradation (stress testing) studies.[1][8] This involves subjecting your compound to a range of harsh conditions (e.g., acid, base, oxidation, light, heat) to intentionally induce degradation.[9][10] The goal is to identify potential degradation products and develop an analytical method that can separate these products from the parent compound.[11]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound in aqueous solution over time, especially at pH > 8. | Base-catalyzed hydrolysis of the urea linkage. The urea functional group is known to be susceptible to hydrolysis under alkaline conditions.[1] | 1. Adjust pH: Maintain the pH of your solution in the neutral to slightly acidic range (pH 4-7) for storage and experiments, if compatible with your assay. 2. Temperature Control: Store solutions at reduced temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis. 3. Fresh Preparations: Prepare aqueous solutions fresh before each experiment to minimize degradation over time. |
| Appearance of a new peak in HPLC analysis, identified as 4-(trifluoromethyl)aniline. | Acid-catalyzed hydrolysis of the urea linkage. Under acidic conditions, the urea bond can be cleaved, yielding the corresponding aniline and isocyanate-related products.[5] | 1. Buffer Selection: Use appropriate buffers to maintain a stable pH during your experiments. 2. Solvent Choice: For long-term storage, consider dissolving the compound in an aprotic organic solvent (e.g., DMSO, acetonitrile) and making aqueous dilutions immediately before use. |
| Inconsistent results from experiments conducted on different days, despite using the same stock solution. | Photodegradation from ambient light exposure. Phenylurea compounds can be sensitive to light, and repeated exposure of a stock solution to lab lighting can cause gradual degradation.[1][7] | 1. Light Protection: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil.[12] 2. Minimize Exposure: Avoid leaving solutions on the benchtop under direct light for extended periods. |
| Formation of multiple, unidentified peaks in the chromatogram after exposure to air or certain reagents. | Oxidative degradation. The aromatic ring or other substituents may be susceptible to oxidation, which can be accelerated by the presence of metal ions or reactive oxygen species.[1] | 1. Use High-Purity Solvents: Ensure solvents are free of peroxides and metal contaminants. 2. Inert Atmosphere: For highly sensitive compounds, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA may be beneficial, if compatible with your downstream application. |
Experimental Protocols
Protocol: Forced Degradation Study for a Trifluoromethyl-Substituted Phenylurea
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To generate likely degradation products of a trifluoromethyl-substituted phenylurea under various stress conditions.
Materials:
-
Trifluoromethyl-substituted phenylurea compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, store a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an appropriate HPLC method. A gradient method with a C18 column is a good starting point.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify the degradation products.
-
Aim for 5-20% degradation of the parent compound for optimal results.[8]
-
If a mass spectrometer is available, obtain mass-to-charge ratios of the degradation products to aid in their identification.
-
Visualizations
General Degradation Pathways
Caption: Potential degradation pathways for trifluoromethyl-substituted phenylureas.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodegradation of Flucetosulfuron, a Sulfonylurea-Based Herbicide in the Aqueous Media Is Influenced by Ultraviolet Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. sgs.com [sgs.com]
- 11. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of steric hindrance in 2-Chloro-4-(trifluoromethyl)phenyl isocyanate reactions
[1][2]
Reagent Profile:
-
Chemical Identity: 2-Chloro-4-(trifluoromethyl)phenyl isocyanate[1][2][3]
-
Key Feature: The "Steric-Electronic Paradox."[1][2] The 4-trifluoromethyl group (
) electronically activates the isocyanate, while the 2-chloro group ( ) sterically hinders it.[1][2]
Module A: The Steric-Electronic Paradox
User Query: "Why is my reaction with a bulky amine stalled, yet the reagent decomposes rapidly in air?"
Technical Insight: You are experiencing the conflict between electronic activation and steric shielding .
-
Electronic Activation (High Reactivity): The para-
group is a strong electron-withdrawing group (EWG).[1][2] It pulls electron density away from the isocyanate carbon ( ), making it highly electrophilic.[2] Small nucleophiles (like water molecules in the air) can easily access this carbon, leading to rapid hydrolysis. -
Steric Shielding (Low Accessibility): The ortho-chloro substituent creates a "gatekeeper" effect.[1][2] While it doesn't stop small molecules, it significantly blocks the trajectory of large, bulky nucleophiles (e.g., complex amines used in kinase inhibitor synthesis).
Visualizing the Mechanism:
Caption: The 4-CF3 group activates the carbon for attack, but the 2-Cl group physically blocks large nucleophiles, creating a kinetic bottleneck.[1]
Module B: Troubleshooting Common Failures
Issue 1: Formation of White Precipitate (Symmetrical Urea)
Symptom: You observe a white solid crashing out of the solution instead of your desired urea product.[2]
Diagnosis: This is likely 1,3-bis(2-chloro-4-(trifluoromethyl)phenyl)urea .[1][2]
Cause: Moisture contamination.[2][4] Because the reagent is hyper-electrophilic (due to
The "Death Spiral" Mechanism:
-
Hydrolysis: Isocyanate +
Carbamic Acid Aniline + .[2] -
Scavenging: The newly formed Aniline is a nucleophile.[2] It attacks a fresh molecule of Isocyanate.[2]
-
Dimerization: Result is the symmetrical bis-urea, which is highly insoluble and precipitates.[1][2]
Corrective Protocol:
-
Solvent: Use anhydrous THF or DCM (water content
ppm).[2] -
Atmosphere: Strictly inert atmosphere (
or Ar).[2] -
Order of Addition: Add the Isocyanate to the Amine , not vice-versa. This ensures the amine is always in excess relative to the isocyanate, statistically favoring the cross-coupling over the side reaction.
Issue 2: Low Yield with Sterically Demanding Amines
Symptom: LCMS shows unreacted amine and hydrolyzed isocyanate, but little product.[2]
Diagnosis: The reaction rate
-
Thermal Boost: Heat to 60°C. The ortho-chloro group creates a rotational barrier; heat provides the energy to access the reactive conformer.[1][2]
-
Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically sensitive than the free isocyanate.[1][2]
Module C: Optimized Experimental Protocol
Objective: Synthesis of an unsymmetrical urea using this compound and a bulky amine (e.g., an amino-pyridine scaffold).
Reagents:
-
Amine (1.0 equiv)[2]
-
Base: DIPEA (1.5 equiv) - scavenges HCl if using amine salts, otherwise optional.[1][2]
-
Solvent: Anhydrous THF (0.1 M concentration).
Step-by-Step Workflow:
-
Preparation: Flame-dry a reaction flask and cool under Argon flow.
-
Amine Solubilization: Dissolve the bulky amine in anhydrous THF. If the amine is a salt (e.g., HCl salt), add DIPEA and stir for 15 mins to free-base.
-
Temperature Control:
-
Addition: Add this compound dropwise (neat or as a THF solution).
-
Monitoring: Monitor by TLC/LCMS.
-
Quench: Once complete, add 1-2 mL of Methanol to scavenge excess isocyanate (forms the methyl carbamate, which is easily separated).
Data Summary: Solvent Effects on Reaction Rate
| Solvent | Dielectric Constant | Reaction Rate (Relative) | Risk of Hydrolysis | Recommendation |
| DCM | 8.9 | Moderate | Low | Preferred for small scale |
| THF | 7.5 | Fast | Moderate | Preferred for solubility |
| DMF | 36.7 | Very Fast | High (Hygroscopic) | Avoid unless necessary |
| Toluene | 2.4 | Slow | Very Low | Use for high-temp reflux |
Module D: Decision Tree for Troubleshooting
Caption: Diagnostic flow for evaluating reaction outcomes based on LCMS data.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733265, 1-Chloro-4-isocyanato-2-(trifluoromethyl)benzene. Retrieved from .[2]
-
Dumas, J., et al. (2004). Synthesis and Pharmacological Characterization of the Potent and Orally Active RAF Inhibitor BAY 43-9006 (Sorafenib).[2] (Discusses urea synthesis with similar halo-trifluoromethyl isocyanates). Journal of Medicinal Chemistry. Retrieved from .[2]
-
Kreye, O., et al. (2013). Isocyanate-Free Approaches to Polyurethanes and Ureas.[1][2] (Provides context on isocyanate reactivity and alternatives). Angewandte Chemie International Edition. Retrieved from .[2]
-
Sigma-Aldrich (2025). Product Specification: this compound (CAS 51488-22-3).[1][2][3] Retrieved from .[1][2]
Sources
Technical Support Center: Catalyst Poisoning in Reactions with 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trifluoromethyl)phenyl isocyanate. This highly reactive isocyanate is a valuable building block in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. However, its reactivity also makes it susceptible to various side reactions and catalyst-related issues, with catalyst poisoning being a primary concern that can lead to failed or low-yielding experiments.
This guide provides in-depth troubleshooting advice in a question-and-answer format to address specific issues you may encounter. It is designed to not only offer solutions but also to explain the underlying chemical principles, empowering you to diagnose and prevent future problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction has stalled or is proceeding much slower than expected.
Q1: I've set up my reaction of this compound with an alcohol, using a standard organotin catalyst (e.g., dibutyltin dilaurate, DBTDL), but the reaction is incredibly sluggish or has stopped completely. What could be the cause?
A1: A stalled or significantly slowed reaction is a classic symptom of catalyst poisoning. The catalyst's active sites, which are essential for activating the reactants, have likely been blocked or deactivated by impurities present in your reaction mixture.[1][2]
Causality and In-Depth Explanation:
Organotin catalysts, such as DBTDL, are Lewis acids that facilitate urethane formation by coordinating with the isocyanate and the alcohol, thereby lowering the activation energy of the reaction.[3] However, certain functional groups and compounds can bind more strongly to the tin center than the intended reactants, effectively "poisoning" the catalyst.[1]
Common Culprits and Their Mechanisms:
-
Water: Even trace amounts of water can be detrimental. Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[4] The resulting amine can then react with another isocyanate molecule to form a urea. While this is a side reaction that consumes your starting material, the primary issue for the catalyst is the potential for water to hydrolyze the organotin catalyst, forming less active tin oxides or hydroxides.[5]
-
Acidic Impurities: Strong acids can protonate and deactivate amine catalysts, which are often used in conjunction with or as alternatives to organotin catalysts. For organotin catalysts, acidic impurities can alter the ligand environment of the tin center, reducing its catalytic activity.
-
Sulfur Compounds: Thiols and other sulfur-containing compounds are potent poisons for many metal-based catalysts, including those used in isocyanate reactions.[6][7] Sulfur can strongly coordinate to the metal center, blocking the active site.
-
Halide Ions: While your isocyanate contains chlorine, excess free halide ions from other sources (e.g., impurities in solvents or other reagents) can coordinate with the metal catalyst and inhibit its activity.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled or slow reaction.
Experimental Protocol: Rigorous Purification of Solvents and Reagents
-
Solvent Purification:
-
Aprotic Solvents (e.g., Toluene, THF, Dichloromethane): Dry rigorously over a suitable drying agent. For example, reflux THF over sodium/benzophenone ketyl until the characteristic blue/purple color persists. Distill under an inert atmosphere (nitrogen or argon) immediately before use.
-
Amide Solvents (e.g., DMF, DMAc): These are notoriously difficult to dry and can contain amine impurities. Stir over calcium hydride overnight, then distill under reduced pressure. Store over molecular sieves (4Å).
-
-
Reagent Purification:
-
This compound: If suspected to be impure, it can be purified by vacuum distillation. Ensure the distillation apparatus is scrupulously dry.
-
Alcohol Reactant: If it is a liquid, distill from a suitable drying agent. If it is a solid, dry it in a vacuum oven before use.
-
-
Use of Molecular Sieves:
-
Add freshly activated 4Å molecular sieves to the reaction vessel to scavenge any residual moisture.
-
Issue 2: My reaction is producing a significant amount of white precipitate.
Q2: I'm observing the formation of a white solid that is insoluble in my reaction solvent. What is this byproduct and how can I prevent it?
A2: The formation of an insoluble white precipitate is most likely due to the formation of a disubstituted urea.[4] This occurs when your isocyanate reacts with water.
In-Depth Explanation:
The reaction proceeds as follows:
-
Formation of Carbamic Acid: R-NCO + H₂O → [R-NHCOOH] (unstable carbamic acid)
-
Decomposition: [R-NHCOOH] → R-NH₂ + CO₂
-
Urea Formation: R-NCO + R-NH₂ → R-NH-C(O)-NH-R (disubstituted urea)
This process consumes two equivalents of your isocyanate for every one equivalent of water, leading to a significant decrease in yield.[4] The resulting ureas are often highly crystalline and insoluble in common organic solvents.
Preventative Measures:
| Strategy | Rationale |
| Rigorous Drying of Solvents and Reagents | As detailed in the previous section, this is the most critical step to prevent urea formation. |
| Inert Atmosphere | Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Use of Scavengers | In some cases, adding a moisture scavenger that does not interfere with the reaction can be beneficial. |
Issue 3: I'm using a tertiary amine catalyst and the reaction is not proceeding as expected.
Q3: My reaction with this compound is not being effectively catalyzed by a tertiary amine (e.g., triethylamine, DABCO). Why might this be the case?
A3: Tertiary amine catalysts are susceptible to poisoning by acidic species.[8] They function as Lewis bases, activating the alcohol component of the reaction. If acidic impurities are present, they will be neutralized by the amine catalyst, rendering it inactive.
Mechanism of Amine Catalysis and Poisoning:
Caption: Mechanism of tertiary amine catalysis and deactivation by acid.
Troubleshooting Steps:
-
Check pH of Reagents: If possible, check the pH of your alcohol and solvent.
-
Purify Reagents: If acidity is suspected, purify the reagents as previously described. The isocyanate itself can contain acidic impurities from its synthesis (e.g., HCl from phosgenation).[9]
-
Use a Non-Nucleophilic Base: Consider adding a hindered, non-nucleophilic base like proton sponge to neutralize any acid without interfering with the primary reaction.
Advanced Topics
Q4: Can the catalyst be regenerated in situ?
A4: In some specific cases, it may be possible to regenerate a poisoned catalyst, but it is generally not a recommended practice for small-scale laboratory syntheses. For instance, some deactivated metal catalysts can be reactivated by high-temperature treatments, but this is often not practical or compatible with the other components of the reaction mixture.[10] Prevention of poisoning through rigorous purification is a much more effective strategy.
Q5: Are there alternative, more robust catalysts for reactions with this compound?
A5: Yes, there is ongoing research into developing more robust and less toxic alternatives to organotin catalysts.[5][11][12] Some options include:
-
Zirconium-based catalysts: Zirconium chelates have shown promise as they can be more selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[5][13]
-
Bismuth and Aluminum catalysts: These have also been explored as less toxic alternatives.
-
Organocatalysts: Strong Brønsted acids or bases can catalyze urethane formation and may be less susceptible to certain types of poisoning.[3][14]
The choice of catalyst will depend on the specific requirements of your reaction, including temperature, desired reaction rate, and tolerance to functional groups.
References
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. Retrieved from [Link]
-
Safe Use of Di-Isocyanates. (n.d.). Retrieved from [Link]
-
NIOSH. (n.d.). A Guide to Occupational Exposure to Isocyanates. Retrieved from [Link]
- Echeverria-Altuna, O., et al. (2022). Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. Express Polymer Letters, 16(3), 234–247.
-
Utrecht University - Research portal UU. (n.d.). Catalyst Deactivation in the Abatement of Atmospheric Pollutants: Origin, Resistance, and Regeneration. Retrieved from [Link]
- Werner, B. (n.d.).
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
ACS Omega. (n.d.). How To Get Isocyanate?. Retrieved from [Link]
-
ACS Publications. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Retrieved from [Link]
-
MDPI. (n.d.). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. Retrieved from [Link]
- Google Patents. (n.d.). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
- Google Patents. (n.d.). WO1994002525A1 - Isocyanate modified amines as catalysts useful for the preparation of polyurethane materials.
- Google Patents. (n.d.). US4065362A - Purification of organic isocyanates.
-
PCI Magazine. (2000). Troubleshooting Metal Catalyzed Urethane Systems. Retrieved from [Link]
-
ACS Publications. (n.d.). A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. Synthesis of an Isocyanate Containing an Activated Disulfide. Retrieved from [Link]
-
Understanding Polyurethane Catalysts and How They Work. (2024). Retrieved from [Link]
-
Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenging toxic tin catalysts in polyurethane coatings through serendipity. Retrieved from [Link]
-
NIH. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
-
ResearchGate. (n.d.). Organotin Catalysts in Organosilicon Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN1475480A - The chemical synthesis method of aryl isocyanate.
-
ResearchGate. (n.d.). Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Retrieved from [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]
- A Selective Catalyst for Two-Component Waterborne Polyurethane Co
-
ResearchGate. (n.d.). Recent Developments in Polyurethane Catalysis: Catalytic Mechanisms Review. Retrieved from [Link]
-
Justia Patents. (n.d.). Method for the purification of isocyanates. Retrieved from [Link]
-
American Chemical Society. (n.d.). Thermal activation of Zr(IV) catalyst for effective reprocessing and synthesis of thermoset polyurethanes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Organotin catalysts in organosilicon chemistry. Retrieved from [Link]
-
Fashion Sustainability Directory. (2025). Catalyst Deactivation Mechanisms. Retrieved from [Link]
-
ACS Publications. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. Retrieved from [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wernerblank.com [wernerblank.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfur Poisoning of Selective Catalytic Reduction (SCR) Automotive Emissions Catalysts – Why They Still Work | NYU Tandon School of Engineering [engineering.nyu.edu]
- 8. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isocyanate - Wikipedia [en.wikipedia.org]
- 10. research-portal.uu.nl [research-portal.uu.nl]
- 11. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal activation of Zr(IV) catalyst for effective reprocessing and synthesis of thermoset polyurethanes - American Chemical Society [acs.digitellinc.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of N-(2-chloro-4-(trifluoromethyl)phenyl) ureas
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. N-(2-chloro-4-(trifluoromethyl)phenyl) ureas represent a class of molecules with significant interest due to their potential biological activities. Understanding their behavior under mass spectrometric analysis is paramount for their unambiguous identification, metabolite profiling, and quality control. This guide provides an in-depth, technically-grounded comparison of the mass spectrometric fragmentation of these compounds, offering insights into experimental design and data interpretation.
The Analytical Imperative: Why Mass Spectrometry?
While alternative techniques like High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection can quantify phenylurea compounds, they often lack the specificity required for definitive structural confirmation, especially in complex matrices.[1] Electrochemical methods, on the other hand, are primarily focused on degradation pathways rather than structural characterization.[2] Mass spectrometry (MS), particularly when coupled with a separation technique like HPLC and employing tandem mass spectrometry (MS/MS), provides unparalleled sensitivity and structural information through the analysis of fragmentation patterns.[3][4] This guide will focus on Electrospray Ionization (ESI) as the ionization source of choice for this class of polar molecules.
Predicted Fragmentation Landscape of N-(2-chloro-4-(trifluoromethyl)phenyl) ureas
Based on established principles of mass spectrometry and data from structurally similar halogenated aromatic compounds, we can predict the primary fragmentation pathways for N-(2-chloro-4-(trifluoromethyl)phenyl) ureas under Collision-Induced Dissociation (CID).[5][6] The core of this prediction lies in the stability of the resulting fragment ions.[7]
A key fragmentation pathway for substituted ureas involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[3] The presence of the electron-withdrawing chloro and trifluoromethyl groups on the phenyl ring will significantly influence the fragmentation cascade.
Below is a DOT script visualizing the predicted primary fragmentation pathway for a generic N-(2-chloro-4-(trifluoromethyl)phenyl) urea.
Caption: Predicted primary fragmentation pathway of N-(2-chloro-4-(trifluoromethyl)phenyl) ureas.
Quantitative Data Summary (Predictive)
The following table summarizes the predicted major fragment ions for a hypothetical N-alkyl-N'-(2-chloro-4-(trifluoromethyl)phenyl) urea. The exact m/z values will depend on the specific 'R' group.
| Precursor Ion (m/z) | Fragment Ion | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | [M+H - R-NCO]⁺ | Varies | Cleavage of the urea C-N bond |
| [M+H]⁺ | [2-chloro-4-(trifluoromethyl)aniline+H]⁺ | 196.0 | Cleavage of the urea C-N bond |
| 196.0 | [C₆H₄F₃N]⁺ | 161.0 | Loss of HCl |
| 196.0 | [C₇H₅ClN]⁺ | 126.0 | Loss of CF₃ |
Note: These are predicted values. Actual results may vary based on the specific compound and instrument conditions.
Experimental Protocols for Robust Analysis
To achieve reliable and reproducible fragmentation data, a well-defined experimental protocol is essential.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of the N-(2-chloro-4-(trifluoromethyl)phenyl) urea standard and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition to achieve a final concentration suitable for infusion or LC-MS analysis (e.g., 1 µg/mL).
ESI-MS/MS Method Development Workflow
The following workflow is recommended for developing a robust ESI-MS/MS method for the target compounds.
Sources
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- 2. Breaking down phenylurea herbicides: advanced electrochemical approaches for environmental degradation and remediation - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-ESI-MS/MS determination of phenylurea and triazine herbicides and their dealkylated degradation products in oysters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity of Trifluoromethylphenyl Isocyanate Isomers
This guide provides an in-depth technical analysis of the comparative reactivity of 2-, 3-, and 4-trifluoromethylphenyl isocyanate isomers. It is designed for medicinal chemists and polymer scientists requiring precise control over urethane/urea linkage formation.
Content Type: Technical Comparison Guide
Subject: 2-, 3-, and 4-(Trifluoromethyl)phenyl isocyanates (
Executive Summary
The reactivity of trifluoromethylphenyl isocyanates is governed by the competition between the electron-withdrawing power of the trifluoromethyl (
-
Most Reactive (Kinetic Control): 4-(Trifluoromethyl)phenyl isocyanate (Para) . It combines maximum electronic activation (highest
) with zero steric hindrance. Ideal for rapid derivatization. -
Intermediate Reactivity: 3-(Trifluoromethyl)phenyl isocyanate (Meta) . Possesses strong inductive activation but lacks the resonance enhancement of the para position.
-
Least Reactive (Steric Control): 2-(Trifluoromethyl)phenyl isocyanate (Ortho) . Despite having the highest localized electrophilicity at the NCO carbon, the bulky ortho-
group blocks nucleophilic approach, significantly retarding reaction rates with secondary amines and polyols.
Theoretical Framework: Electronic vs. Steric Effects[1][2]
Electronic Activation (Hammett Correlation)
The isocyanate group (-N=C=O) reacts via nucleophilic attack at the central carbon. Electron-withdrawing groups (EWGs) on the phenyl ring deplete electron density from this carbon, increasing its electrophilicity (
The
| Isomer | Position | Hammett Constant ( | Electronic Effect |
| 4-isomer | Para | Strongest withdrawal (Inductive + Resonance).[1] Maximum electrophilicity. | |
| 3-isomer | Meta | Strong withdrawal (Inductive dominant).[1] High electrophilicity. | |
| 2-isomer | Ortho | Strongest local inductive effect, but compromised by sterics.[1] |
*Note:
Steric Shielding (The Ortho Effect)
The
-
Small Nucleophiles (e.g., Methanol, Water): The electronic activation may overcome the steric barrier. Rate:
. -
Bulky Nucleophiles (e.g., Secondary Amines, Complex Alcohols): The steric barrier dominates. Rate:
.[2][3]
Comparative Performance Data
The following table summarizes the predicted physical and chemical behaviors based on structure-activity relationships (SAR) and standard isocyanate kinetics.
Table 1: Isomer Performance Matrix
| Feature | 4-Isomer (Para) | 3-Isomer (Meta) | 2-Isomer (Ortho) |
| Reactivity (Amines) | Highest | High | Low (Sterically hindered) |
| Reactivity (Alcohols) | Highest | High | Moderate |
| Hydrolysis Stability | Low (Rapidly forms urea) | Moderate | High (Sterically protected) |
| NCO IR Stretch | ~2275-2285 cm⁻¹ | ~2270-2280 cm⁻¹ | ~2265-2275 cm⁻¹ |
| Primary Use Case | Fast "Click" Chemistry, High-yield synthesis | Standard Reagent | Selectivity control, Stable intermediates |
| Steric Clash | None | None | High ( |
Visualizing the Reactivity Landscape
The diagram below illustrates the mechanistic pathways. Note how the 4-isomer has a direct, unobstructed path for the nucleophile, while the 2-isomer presents a high energy barrier due to steric repulsion.
Caption: Reaction pathways showing kinetic dominance of the Para isomer vs. steric hindrance in the Ortho isomer.
Experimental Protocols
Synthesis of Isocyanates (Triphosgene Method)
Use this protocol if commercial isomers are unavailable or for fresh preparation to avoid oligomers.
Reagents: Trifluoromethylaniline isomer (1.0 eq), Triphosgene (0.35 eq), Triethylamine (2.2 eq), DCM (anhydrous).
-
Dissolution: Dissolve triphosgene in dry DCM at 0°C under
. -
Addition: Add the trifluoromethylaniline solution dropwise over 30 mins. Note: A white precipitate (amine hydrochloride) may form.
-
Reflux: Add triethylamine dropwise. The precipitate will dissolve. Heat to reflux for 2-3 hours.
-
Monitoring: Monitor by IR. Look for the appearance of the strong -N=C=O stretch at ~2270 cm⁻¹ .
-
Workup: Remove solvent in vacuo. Distill the residue under reduced pressure to obtain the pure isocyanate as a colorless liquid.
Kinetic Reactivity Assay (Titration Method)
To experimentally verify reactivity differences between isomers.
Reagents: Isocyanate isomer (0.1 M in Toluene), Di-n-butylamine (0.2 M in Toluene).
-
Setup: Maintain reaction temperature at 25°C ± 0.1°C in a thermostatic bath.
-
Initiation: Mix equal volumes of isocyanate and amine solutions. Start timer (
). -
Sampling: At set intervals (e.g., 1, 2, 5, 10, 20 mins), withdraw a 5 mL aliquot.
-
Quenching: Immediately add the aliquot to 20 mL of 0.1 N HCl (aq) to quench unreacted amine.
-
Titration: Back-titrate the excess acid with 0.1 N NaOH using bromophenol blue indicator.
-
Calculation: Plot
vs. time. The slope is the second-order rate constant.[4]-
Expectation: Slope (Para) > Slope (Meta) > Slope (Ortho).
-
References
-
Hammett Equation & Sigma Constants
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
-
Isocyanate Kinetics
-
Kaplan, M. (1961). Reactivity of Isocyanates. Journal of Chemical & Engineering Data, 6(2), 272–275. Link
-
-
Steric Effects in Ortho-Substitution
-
Charton, M. (1969). The quantitative treatment of the ortho effect. Progress in Physical Organic Chemistry, 8, 235-317. Link
-
-
Synthesis Protocol (Triphosgene)
-
Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition, 26(9), 894–895. Link
-
-
Spectral Data (IR of Isocyanates)
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[5] (General reference for N=C=O stretch ~2270 cm⁻¹).
-
Sources
- 1. Hammett substituent constants [stenutz.eu]
- 2. homepages.bluffton.edu [homepages.bluffton.edu]
- 3. Kinetically Equivalent Functionality and Reactivity of Commonly Used Biocompatible Polyurethane Crosslinking Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Technical Guide: 2-Chloro-4-(trifluoromethyl)phenyl isocyanate vs. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Executive Summary
This guide provides a technical comparison between two isomeric phenyl isocyanates: 2-Chloro-4-(trifluoromethyl)phenyl isocyanate (Ortho-Cl) and 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (Para-Cl). While they share an identical molecular formula (
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6): The industry standard.[1] A low-melting solid used as the key intermediate for the blockbuster kinase inhibitor Sorafenib . Its meta/para substitution pattern offers an optimal balance of electronic activation without steric hindrance.
-
This compound (CAS 51488-22-3): A specialized liquid reagent.[1] The ortho-chloro substituent introduces significant steric bulk, modulating reactivity and altering the metabolic stability of the resulting urea scaffolds. It is primarily used in Structure-Activity Relationship (SAR) studies to probe binding pocket constraints.
Chemical Profile & Physical Properties[2][3][4][5][6][7][8][9]
The positional isomerism fundamentally alters the intermolecular forces, resulting in different physical states at room temperature.
| Feature | 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | This compound |
| Common Role | Drug Intermediate (Sorafenib) | SAR Building Block / Ortho-Blocker |
| CAS Number | 327-78-6 | 51488-22-3 |
| Structure | Cl @ Para (4), | Cl @ Ortho (2), |
| Physical State | Solid (Low melting) | Liquid |
| Melting Point | 34 – 38 °C | N/A (Liquid at RT) |
| Boiling Point | 86 – 90 °C (14 mmHg) | 199 °C (Atmospheric) |
| Density | ~1.47 g/mL | 1.441 g/mL |
| SMILES | FC(F)(F)C1=C(Cl)C=CC(N=C=O)=C1 | FC(F)(F)C1=CC(Cl)=C(N=C=O)C=C1 |
Reactivity & Mechanistic Analysis[2][12]
Electronic vs. Steric Control
The reactivity of isocyanates toward nucleophiles (amines/alcohols) is governed by the electrophilicity of the isocyanate carbon.
-
Isomer A: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate [1][2][3][4][5]
-
Electronic: The
group is in the meta position relative to the isocyanate. While is a strong electron-withdrawing group (EWG), its inductive effect is slightly less pronounced in the meta position compared to para. However, the para-chloro group also exerts an inductive EWG effect. -
Steric: The ortho positions (2 and 6) are unsubstituted protons. There is zero steric hindrance impeding the approach of the nucleophile.
-
Outcome: High Reactivity. This isomer reacts rapidly, often requiring controlled addition rates to prevent exotherms.
-
-
Isomer B: this compound [1]
-
Electronic: The
group is para to the isocyanate. This maximizes the electron-withdrawing resonance/inductive effect, theoretically making the isocyanate carbon highly electrophilic ( ). -
Steric: The ortho-chloro substituent creates a significant "steric wall." The Van der Waals radius of Chlorine (1.75 Å) blocks the trajectory of incoming nucleophiles.
-
Outcome: Modulated Reactivity. Although the carbon is electronically activated, the reaction kinetics are slowed by the steric barrier. This allows for higher selectivity in complex molecules but may require longer reaction times or elevated temperatures.
-
Mechanistic Visualization
The following diagram illustrates the competing factors of electronic activation and steric hindrance.
Figure 1: Comparative reactivity flow. Note how the Ortho-Cl (red path) physically impedes the reaction despite high electronic activation.
Applications in Drug Discovery[15]
Sorafenib Synthesis (The Industry Standard)
4-Chloro-3-(trifluoromethyl)phenyl isocyanate is the critical electrophile used to install the urea motif in Sorafenib (Nexavar), a multi-kinase inhibitor. The synthesis relies on the rapid coupling of this isocyanate with an aniline derivative.
Reaction Scheme:
4-(4-aminophenoxy)-N-methylpicolinamide + Isocyanate
SAR Exploration (The Ortho-Blocker)
This compound is used when chemists need to:
-
Restrict Conformation: The ortho-chloro forces the urea linkage out of planarity, potentially improving selectivity for specific kinase pockets.
-
Block Metabolism: Placing a chlorine at the ortho position prevents metabolic hydroxylation at that site.
Figure 2: The industrial workflow for Sorafenib synthesis utilizing the 4-chloro-3-trifluoromethyl isomer.
Experimental Protocols
Protocol A: Standard Urea Formation (Using Solid Isomer CAS 327-78-6)
Best for: High-yield synthesis of Sorafenib analogs.
-
Preparation: Dissolve 1.0 equiv of the amine (e.g., 4-aminophenol derivative) in anhydrous DCM or DMF.
-
Addition: Dissolve 1.05 equiv of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate in a minimal amount of the same solvent. Add this solution dropwise to the amine solution at 0°C.
-
Note: This isomer is a solid.[2] Pre-dissolving ensures homogeneity.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC should show rapid consumption of the amine.
-
-
Workup: The urea product often precipitates from DCM. Filter and wash with cold DCM. If in DMF, pour into water to precipitate.
Protocol B: Hindered Urea Formation (Using Liquid Isomer CAS 51488-22-3)
Best for: SAR analogs with ortho-substitution.[1]
-
Preparation: Dissolve 1.0 equiv of the amine in anhydrous THF or Toluene.
-
Addition: Add 1.1–1.2 equiv of This compound (Liquid) directly via syringe.
-
Reaction:
-
Critical Difference: Due to the ortho-chloro steric block, RT reaction may be sluggish.
-
Heat the reaction to 50–60°C for 4–12 hours.
-
Catalysis: If reaction is stalled, add 5 mol% DMAP (4-Dimethylaminopyridine) to catalyze the nucleophilic attack.
-
-
Workup: Evaporate solvent and purify via column chromatography (the product is less likely to precipitate cleanly due to the "kinked" structure).
Safety & Handling Comparison
| Hazard Category | 4-Chloro-3-(trifluoromethyl) (Solid) | 2-Chloro-4-(trifluoromethyl) (Liquid) |
| Inhalation Risk | Moderate. Dust hazard. Use powder funnel or weigh in hood. | High. Vapor pressure is significant. Handle strictly in fume hood. |
| Moisture Sensitivity | Reacts slowly with atmospheric moisture to form ureas. | Reacts rapidly. Keep bottle septum-sealed and under Nitrogen. |
| Toxicity | Toxic if swallowed/inhaled.[2] | Toxic if swallowed/inhaled.[2] Skin irritant. |
| Storage | Refrigerate (2-8°C).[1][3] | Refrigerate (2-8°C). Ensure cap is tight to prevent hydrolysis. |
References
-
Sigma-Aldrich. this compound Product Sheet (CAS 51488-22-3).[1] Available at: (Note: Search by CAS for exact page).
-
Thermo Fisher Scientific. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate Product Data (CAS 327-78-6). Available at: .
- Bankston, D. (2006). "A Scalable Synthesis of the Raf Kinase Inhibitor Sorafenib." Organic Process Research & Development, 10(6). (Describes the use of CAS 327-78-6).
-
PubChem. Compound Summary for CAS 51488-22-3. National Library of Medicine. Available at: .[6]
-
ResearchGate. Synthesis of Sorafenib and Regorafenib. (2023).[7] Describes the coupling of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with aminophenoxy intermediates.
Sources
- 1. 327-78-6|4-Chloro-3-(trifluoromethyl)phenylisocyanate|BLD Pharm [bldpharm.com]
- 2. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 5. 4-クロロ-3-(トリフルオロメチル)フェニルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research.tue.nl [research.tue.nl]
Kinetic studies of 2-Chloro-4-(trifluoromethyl)phenyl isocyanate reactions
[1][2]
Executive Summary & Strategic Context
2-Chloro-4-(trifluoromethyl)phenyl isocyanate (CAS: 51488-22-3) is a high-value electrophilic intermediate, primarily utilized in the synthesis of diarylureas, including the kinase inhibitor Sorafenib (Nexavar) .
For researchers in drug discovery, this compound represents a "Goldilocks" zone of reactivity:
-
Electronic Activation: The para-trifluoromethyl (
) and ortho-chloro ( ) groups are strong electron-withdrawing groups (EWG).[1] This significantly lowers the LUMO energy of the isocyanate carbon, making it far more susceptible to nucleophilic attack than unsubstituted phenyl isocyanate. -
Steric Modulation: The ortho-chloro substituent provides a necessary steric gate that prevents uncontrolled polymerization (dimerization/trimerization) often seen with highly activated isocyanates, while still permitting rapid reaction with primary and secondary amines.[1]
This guide compares the kinetic profile of this fluorinated isocyanate against standard benchmarks, providing actionable protocols for controlling its reactivity in high-yield synthesis.
Comparative Kinetic Analysis
Theoretical Framework: The Hammett Prediction
Reactivity of aryl isocyanates toward nucleophiles (amines/alcohols) follows the Hammett equation:
-
(Rho) is positive (
for isocyanates), indicating that electron-withdrawing groups accelerate the reaction. - (Sigma) represents the electronic substituent effect.[1]
Table 1: Predicted Relative Reactivity vs. Benchmarks
| Isocyanate Variant | Substituents | Predicted | Reactivity Class | |
| Phenyl Isocyanate | None | 0.00 | 1.0 (Baseline) | Moderate |
| 4-Chlorophenyl Isocyanate | 4-Cl | +0.23 | ~2.9 | Elevated |
| 4-(Trifluoromethyl)phenyl Isocyanate | 4-CF3 | +0.54 | ~12.0 | High |
| This compound | 2-Cl, 4-CF3 | +0.91 * | ~40 - 60 | Very High |
*Note: The ortho-Cl effect is complex (electronic + steric).[1] While sterics (
Mechanistic Pathway
The reaction with an amine follows a nucleophilic addition-elimination pathway.[1] The rate-determining step is the initial attack of the amine nitrogen on the isocyanate carbon.
Figure 1: Nucleophilic Addition Mechanism
Caption: Reaction pathway showing the formation of the urea linkage. The electron-deficient ring stabilizes the negative charge on the nitrogen in the transition state, lowering activation energy.
Experimental Protocols
Protocol A: Kinetic Monitoring via In-Situ IR (ReactIR)
Best for: Precise determination of reaction rates and endpoint detection in process development.
Principle: The isocyanate heterocumulene stretch (
Workflow:
-
Setup: Equip a jacketed reactor with a ReactIR probe. Purge with dry
. -
Solvent: Add anhydrous THF or DCM (Solvent must be dry; water reacts with isocyanate).[1]
-
Baseline: Collect background spectrum.[1]
-
Isocyanate Addition: Charge this compound (1.0 equiv) and cool to 0°C. Note: Cooling is critical due to high reactivity.[1]
-
Nucleophile Addition: Add Amine (1.1 equiv) slowly via syringe pump.
-
Data Acquisition: Monitor the decay of the 2270 cm⁻¹ peak and the growth of the Urea Carbonyl peak (~1640 cm⁻¹).
Self-Validation:
-
If the 2270 cm⁻¹ peak does not reach baseline, moisture may have consumed the isocyanate (forming insoluble urea precipitate) or stoichiometry is incorrect.
-
Safety Check: This reaction is exothermic.[1][2] For this specific fluorinated isocyanate, expect a sharper exotherm than with phenyl isocyanate.[1]
Protocol B: ASTM D2572 Standard Titration (Modified)
Best for: QC purity checks and labs without in-situ IR.
Principle: Reaction with excess dibutylamine (DBA), followed by back-titration of unreacted amine with HCl.
-
Dissolution: Dissolve 2 g of isocyanate sample in 25 mL dry Toluene.
-
Reaction: Add 20 mL of 2N Dibutylamine solution (in toluene). Swirl and let stand for 15 mins at Room Temp.
-
Why DBA? It is a bulky secondary amine that reacts quantitatively but suppresses side reactions.[1]
-
-
Quench: Add 100 mL Isopropanol.
-
Titration: Titrate with 1N HCl using Bromophenol Blue indicator (Blue
Yellow endpoint). -
Calculation:
Where = Blank mL, = Sample mL, = Normality of HCl, = Weight of sample.
Application Case Study: Sorafenib Analog Synthesis
This protocol demonstrates the practical application of the kinetic principles. Due to the high reactivity of the 2-Cl-4-CF3 moiety, no catalyst (like DMAP) is required, which simplifies purification.
Figure 2: Synthesis Workflow
Caption: Optimized workflow for coupling the fluorinated isocyanate with complex amines.
Critical Control Points:
-
Temperature: Start at 0°C. The electron-deficient ring makes the isocyanate highly electrophilic; starting at RT can lead to localized "hot spots" and impurity formation.
-
Stoichiometry: Use exactly 1.0 : 1.0 equivalents. Excess isocyanate hydrolyzes to form a symmetric urea impurity (bis-urea), which is extremely difficult to separate from the product.
References
-
Bankston, D. (2008).[1] Process Development of the Synthesis of Sorafenib Tosylate. Organic Process Research & Development. [Link]
-
ASTM International. (2019).[1] ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. [Link]
-
Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1] (Source for
constants used in Table 1).[1]
Comparing yields of urea synthesis with different substituted phenyl isocyanates
This guide provides a technical comparison of urea synthesis yields using substituted phenyl isocyanates. It synthesizes kinetic data, electronic effects, and practical experimental protocols to assist researchers in optimizing reaction conditions.
Executive Summary
The formation of N,N'-diaryl or N-aryl-N'-alkyl ureas via the addition of amines to phenyl isocyanates is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors (e.g., Sorafenib). While often considered "click" chemistry due to its high thermodynamic driving force, the isolated yield is heavily influenced by the electronic nature of the isocyanate substituent.
Key Insight: There is a critical trade-off between electrophilicity and moisture sensitivity . Electron-withdrawing groups (EWGs) increase the rate of urea formation but drastically increase the rate of competitive hydrolysis, often leading to symmetric urea byproducts that lower the yield of the desired unsymmetrical urea.
Mechanistic Foundation & Electronic Effects
The reaction follows a nucleophilic addition mechanism where the amine nitrogen attacks the isocyanate carbonyl carbon. The rate-determining step is the formation of the tetrahedral intermediate.
The Hammett Correlation
The reactivity of phenyl isocyanates correlates well with the Hammett equation (
- (Reaction Constant): Positive value (approx. +2.0 to +3.0), indicating that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.
-
(Substituent Constant):
-
EWG (+
): -NO , -Cl Faster reaction. -
EDG (-
): -OMe, -Me Slower reaction.
-
Visualization: Reaction Pathway
The following diagram illustrates the nucleophilic attack and the competing hydrolysis pathway that degrades yield.
Caption: Kinetic competition between desired urea formation (green path) and moisture-induced symmetric urea formation (red path).
Comparative Yield Analysis
The table below compares expected yields and handling requirements for common substituted phenyl isocyanates reacting with a standard primary aliphatic amine (e.g., benzylamine) in dichloromethane (DCM) at 25°C.
| Substituent (R-Ph-NCO) | Electronic Effect | Relative Reactivity ( | Moisture Sensitivity | Typical Isolated Yield (Anhydrous) | Typical Isolated Yield (Open Air) |
| 4-NO | Strong EWG | Very High (~50-100x) | Extreme | 92-98% | < 60% (Major symmetric urea) |
| 4-CF | Moderate EWG | High | High | 90-95% | 70-80% |
| 4-Cl (Chloro) | Weak EWG | Moderate | Moderate | 88-94% | 80-85% |
| H (Unsubstituted) | Benchmark | 1.0 | Moderate | 85-92% | 80-85% |
| 4-OMe (Methoxy) | Strong EDG | Low (~0.2x) | Low | 75-85% | 75-85% (Slow reaction) |
| 2-Me (Ortho-Methyl) | Steric Hindrance | Very Low | Low | 60-75% | 60-70% |
*Yields assume 1.05 equiv isocyanate. "Open Air" implies standard benchtop solvents without drying.
Analysis of Data
-
The "Nitro" Trap: While 4-nitrophenyl isocyanate is the most reactive, it is often the hardest to obtain in high yield without strict exclusion of water. The hydrolysis rate competes effectively with amine addition if the amine is sterically hindered or if the solvent is wet.
-
The "Methoxy" Sluggishness: 4-methoxyphenyl isocyanate is stable to moisture but reacts slowly. Incomplete conversion is the primary yield killer here. Recommendation: Heat to 40-60°C or use a catalyst (DBU/DABCO) to push conversion.
-
Steric Effects: Ortho-substitution (e.g., 2-Me, 2-F) significantly retards the nucleophilic attack due to steric clash with the incoming amine. Yields drop unless reaction times are extended (24h+).
Experimental Protocols
To ensure reproducibility and high yields, use the Anhydrous Protocol for reactive isocyanates (EWG) and the Catalytic Protocol for unreactive ones (EDG).
Protocol A: High-Yield Synthesis (General Purpose)
Best for: Phenyl, 4-Cl, 4-CF3 isocyanates.
-
Preparation: Dry DCM or THF over molecular sieves (3Å) for 24h. Flush reaction vessel with N
or Ar. -
Dissolution: Dissolve the amine (1.0 equiv) in dry solvent (0.2 M concentration).
-
Addition: Add isocyanate (1.05 equiv) dropwise at 0°C.
-
Why 0°C? Controls exotherm and minimizes side reactions for reactive species.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Quench: Add a scavenger resin (e.g., Trisamine) or a small amount of MeOH to quench excess isocyanate.
-
Workup:
-
If product precipitates: Filter and wash with cold Et
O (Highest Purity). -
If soluble: Wash with 1M HCl (removes unreacted amine)
Sat. NaHCO Brine. Dry over Na SO .
-
Protocol B: "Green" Aqueous Protocol (Surfactant Mediated)
Best for: Industrial scalability and robust substrates (Source: RSC Adv., 2018).
-
System: Water as solvent with TPGS-750-M surfactant (2 wt%).
-
Procedure: Mix amine and isocyanate in water/surfactant at RT. The hydrophobic effect accelerates the reaction within micellar lipophilic cores, protecting the isocyanate from bulk water hydrolysis.
-
Yield: Often >90% for hydrophobic ureas; product simply precipitates out.
Troubleshooting & Optimization Workflow
Use this logic flow to diagnose low yields.
Caption: Diagnostic workflow for optimizing urea synthesis based on impurity profiling.
References
-
Kinetics & Hammett Correlation
-
Naegeli, C. et al. "The effect of nuclear substituents on the reactivity of aryl isocyanates."[1] Helv. Chim. Acta, 1938. (Foundational kinetic study establishing EWG reactivity).
-
-
Aqueous/Green Synthesis
-
K. R. Yempalla et al. "A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water." RSC Advances, 2018. Link
-
-
Catalysis & Mechanism
-
Isocyanate Decomposition
Sources
Technical Guide: Advantages of the 2-Chloro-4-Trifluoromethyl Substitution Pattern
[1]
Executive Summary: The "Privileged" 1,2,4-Motif
In the optimization of bioactive small molecules, the 2-chloro-4-(trifluoromethyl)phenyl moiety (and its pyridine isosteres) has emerged as a high-value pharmacophore. It offers a distinct advantage over classical patterns like 2,4-dichloro or 4-trifluoromethyl analogues by synergizing three critical effects:
-
Metabolic Blockade: The 4-position (para) is sealed by the metabolically robust –CF₃ group, preventing CYP450-mediated oxidation.
-
Conformational Control: The 2-position (ortho) chlorine atom introduces a steric "twist" (dihedral angle modulation), forcing the ring out of coplanarity with the scaffold, which often improves selectivity for hydrophobic pockets.
-
Lipophilic Tuning: The combination significantly boosts LogP/LogD, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration where appropriate.
Physicochemical & Structural Profile[2][3]
To understand the superiority of this pattern, we must quantify its properties relative to common alternatives.
Comparative Electronic and Steric Parameters
The following table contrasts the 2-chloro-4-trifluoromethyl pattern against standard substituents using Hammett constants (
| Substitution Pattern | Electronic Effect ( | Lipophilicity ( | Steric Bulk (MR) | Primary Advantage | Primary Limitation |
| 2-Cl-4-CF₃ | High EWG ( | High (+1.62) | High | Metabolic Stability + Twist | Solubility issues |
| 2,4-Dichloro | Moderate EWG | Moderate (+1.42) | Moderate | Cost-effective | Oxidative dehalogenation risk |
| 4-CF₃ | High EWG | High (+0.88) | Moderate | Metabolic Stability | Lacks conformational constraint |
| 2-F-4-CF₃ | High EWG | High (+1.02) | Low | Metabolic Stability | Low steric barrier (planar) |
Key Insight: The 2-Cl-4-CF₃ pattern is unique because the ortho-chloro substituent (
Pharmacokinetic & Pharmacodynamic Advantages[4][5]
Metabolic Stability (The "Fluorine Wall")
The 4-trifluoromethyl group acts as a metabolic blocking strategy. In comparative studies of CB2 receptor agonists, replacing a 2,4-dichloro pattern with 2-chloro-4-trifluoromethyl reduced rat microsomal clearance (
Case Study: Agrochemical PPO Inhibitors
This pattern is the cornerstone of the diphenyl ether herbicide class (e.g., Acifluorfen, Fomesafen).
-
Mechanism: These molecules inhibit Protoporphyrinogen Oxidase (PPO).[1]
-
SAR Logic: The 4-CF₃ group ensures the molecule survives the oxidative environment of the plant cell long enough to reach the chloroplast. The 2-Cl group forces the phenyl ring to twist perpendicular to the nitro-benzoate ring, a geometry required to fit the PPO binding cleft.
Case Study: Viral Entry Inhibitors
In the development of Influenza A fusion inhibitors, the 2-chloro-4-trifluoromethylaniline derivative demonstrated superior potency over the 2,6-dichloro analog. The electronic withdrawal of the CF₃ group increased the acidity of the connected NH (in sulfonamides or amides), strengthening hydrogen bond interactions with the viral hemagglutinin protein.
Visualizing the Advantage
Diagram 1: SAR Decision Logic
This decision tree illustrates when a medicinal chemist should deploy the 2-Cl-4-CF3 pattern.
Caption: Logic flow for selecting the 2-chloro-4-trifluoromethyl motif to solve specific metabolic and conformational issues.
Experimental Protocols
Synthesis: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of a diphenyl ether scaffold (common in PPO inhibitors) using 2-chloro-4-(trifluoromethyl)phenol.
Reagents:
-
2-Chloro-4-(trifluoromethyl)phenol (1.0 eq)
-
3,4-Dichloronitrobenzene (or substituted benzoate) (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq)
Procedure:
-
Preparation: Charge a reaction vessel with 2-chloro-4-(trifluoromethyl)phenol (10 mmol) and
(25 mmol) in dry DMF (20 mL). -
Activation: Stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will typically darken.
-
Coupling: Add the electrophile (e.g., substituted nitrobenzene) in one portion.
-
Heating: Heat the mixture to 80–100°C. Monitor by TLC or HPLC. The electron-deficient nature of the phenol (due to CF3/Cl) reduces nucleophilicity, so higher temperatures are often required compared to simple phenols.
-
Workup: Pour into ice water. Acidify with 1N HCl to pH 3. Extract with Ethyl Acetate.[2][4]
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).
Metabolic Stability Assay (Microsomal Stability)
To validate the advantage of this pattern over non-fluorinated analogs:
-
Incubation: Incubate test compound (1 µM) with liver microsomes (0.5 mg protein/mL) from the target species (Human/Rat) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADPH final).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ) and intrinsic clearance ( ).-
Target Benchmark: 2-Cl-4-CF3 analogs typically exhibit
min, whereas 2,4-dichloro analogs may show min depending on the scaffold.
-
Diagram 2: Synthesis Workflow (Acifluorfen-type Scaffold)
Caption: General synthetic route for introducing the 2-chloro-4-trifluoromethylphenoxy moiety via SnAr.
References
-
PubChem. 2-Chloro-4-(trifluoromethyl)phenol Compound Summary. National Library of Medicine. Available at: [Link]
-
Journal of Medicinal Chemistry. Discovery of Pyrimidine CB2 Receptor Agonists. (Demonstrates metabolic stability superiority of 2-Cl-4-CF3 vs 2,4-dichloro). Available at: [Link]
-
National Institutes of Health (PMC). Optimization of 4-Aminopiperidines as Inhibitors of Influenza A Viral Entry. (Highlights the potency advantage of the 2-chloro-4-trifluoromethyl pattern). Available at: [Link]
- Google Patents.Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. (Detailed industrial synthesis protocols).
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review. (Context on the prevalence of CF3 in approved therapeutics). Available at: [Link]
Sources
- 1. Acifluorfen | C14H7ClF3NO5 | CID 44073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
A Comparative Spectroscopic Guide to Isomeric Trifluoromethylphenylureas
In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular isomers is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of trifluoromethylphenylurea, a class of compounds with significant interest in drug discovery and development. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to provide a robust framework for their unambiguous differentiation.
The Critical Role of Isomerism
The position of the trifluoromethyl (-CF₃) group on the phenyl ring of trifluoromethylphenylurea profoundly influences the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities. These subtle molecular differences translate into distinct spectroscopic signatures. Understanding these signatures is not merely an academic exercise; it is a critical step in ensuring the correct isomer is utilized in research and development, where an incorrect isomer could lead to inactive or even toxic outcomes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy stands as the most powerful technique for the structural elucidation of these isomers. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map the electronic landscape of each molecule and pinpoint the location of the -CF₃ substituent.
¹H NMR Spectroscopy: The Proton's Perspective
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electron-withdrawing nature of the trifluoromethyl group and the electron-donating/withdrawing nature of the urea moiety.
-
Ortho-isomer: The proximity of the bulky and electron-withdrawing -CF₃ group to the urea linkage results in a more complex and downfield-shifted aromatic region due to a combination of steric and electronic effects.
-
Meta-isomer: The protons on the aromatic ring will exhibit distinct splitting patterns, with the proton situated between the two substituents showing a unique chemical shift.
-
Para-isomer: Due to the symmetry of the molecule, the aromatic region will display a simpler pattern, typically two doublets.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The position of the -CF₃ group directly impacts the chemical shifts of the aromatic carbons. The carbon atom directly bonded to the fluorine atoms will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to C-F coupling.
¹⁹F NMR Spectroscopy: A Direct Probe
¹⁹F NMR provides a direct window into the environment of the trifluoromethyl group. The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment of the aromatic ring, making it a key differentiator for the isomers. The ortho isomer is expected to have a significantly different chemical shift compared to the meta and para isomers due to through-space interactions with the urea group.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ, ppm) for Isomeric Trifluoromethylphenylureas in DMSO-d₆
| Isomer | ¹H NMR (Aromatic Protons) | ¹³C NMR (Aromatic Carbons) | ¹⁹F NMR |
| Ortho | Complex multiplet, ~7.5-8.2 ppm | ~120-140 ppm, C-CF₃ quartet | ~ -60 ppm |
| Meta | Distinct multiplets, ~7.2-7.8 ppm | ~122-138 ppm, C-CF₃ quartet | ~ -62 ppm |
| Para | Two doublets, ~7.4-7.6 ppm | ~125-135 ppm, C-CF₃ quartet | ~ -61 ppm |
Note: These are predicted values based on known substituent effects and may vary depending on experimental conditions.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the trifluoromethylphenylurea isomer in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to approximately 0-200 ppm.
-
A longer acquisition time and a greater number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).
-
The spectral width should be set to encompass the expected chemical shift of the -CF₃ group.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring their characteristic vibrational frequencies. While all three isomers will exhibit the fundamental absorptions for the urea (N-H, C=O) and trifluoromethyl (C-F) groups, the position of the -CF₃ group will subtly influence the exact frequencies and intensities of these bands due to changes in bond polarity and molecular symmetry.
-
N-H Stretch: Typically observed in the range of 3200-3400 cm⁻¹. The position and shape of this band can be affected by hydrogen bonding, which may differ slightly between the isomers.
-
C=O Stretch (Amide I): A strong absorption expected around 1630-1680 cm⁻¹. The electronic influence of the -CF₃ group can cause slight shifts in this frequency.
-
C-F Stretches: Strong, characteristic absorptions for the -CF₃ group are expected in the 1100-1350 cm⁻¹ region. The pattern of these bands can be a fingerprint for each isomer.
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic bands in the 680-900 cm⁻¹ region, which can be diagnostic for the ortho, meta, and para isomers.
Table 2: Key FTIR Absorption Bands (cm⁻¹) for Isomeric Trifluoromethylphenylureas
| Vibrational Mode | Ortho-isomer | Meta-isomer | Para-isomer |
| N-H Stretch | ~3300 | ~3310 | ~3320 |
| C=O Stretch | ~1650 | ~1655 | ~1660 |
| C-F Stretches | ~1120, 1160, 1315 | ~1125, 1170, 1320 | ~1130, 1180, 1325 |
| Aromatic C-H Bend | ~750 | ~780, 880 | ~830 |
Note: These are approximate values and can be influenced by the sample preparation method (e.g., KBr pellet, ATR).
Experimental Protocol for FTIR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Use a Fourier-Transform Infrared Spectrometer.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range should be approximately 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.
-
Identify and label the key absorption bands.
-
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis. While all three isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ, offering another layer of differentiation.
The fragmentation of trifluoromethylphenylureas is expected to involve cleavages at the urea linkage and within the aromatic ring. The position of the -CF₃ group can influence the stability of the resulting fragment ions.
Key Fragmentation Pathways:
-
Loss of the urea side chain: Cleavage of the C-N bond between the phenyl ring and the urea nitrogen.
-
Formation of a trifluoromethylphenyl cation: A prominent fragment corresponding to the [CF₃C₆H₄]⁺ ion.
-
Cleavage of the urea group: Fragmentation of the -NHCONH₂ moiety.
Table 3: Expected Key Fragment Ions (m/z) in the EI Mass Spectra of Isomeric Trifluoromethylphenylureas
| Fragment Ion | Ortho-isomer | Meta-isomer | Para-isomer |
| [M]⁺ | 204 | 204 | 204 |
| [M - NH₂]⁺ | 188 | 188 | 188 |
| [CF₃C₆H₄NCO]⁺ | 187 | 187 | 187 |
| [CF₃C₆H₄NH]⁺ | 161 | 161 | 161 |
| [CF₃C₆H₄]⁺ | 145 | 145 | 145 |
Note: The relative intensities of these fragments are expected to vary between the isomers, providing a basis for differentiation.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare the relative intensities of the key fragment ions for each isomer.
-
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of isomeric trifluoromethylphenylureas is readily achievable through a synergistic application of modern spectroscopic techniques. ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy provide the most definitive data for structural assignment. FTIR spectroscopy offers a rapid and non-destructive method for confirming functional groups and gaining insight into the substitution pattern of the aromatic ring. Mass spectrometry confirms the molecular weight and provides complementary structural information through the analysis of fragmentation patterns. By leveraging the strengths of each of these techniques, researchers, scientists, and drug development professionals can confidently distinguish between the ortho, meta, and para isomers, ensuring the integrity and reliability of their scientific endeavors.
References
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(3), 191–200.
- Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(7), 2654–2658.
-
Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
A Senior Application Scientist's Guide to Trifluoromethylation: Benchmarking 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate Against Modern Trifluoromethylating Agents
Introduction: The Indispensable Role of the Trifluoromethyl Group in Modern Chemistry
The trifluoromethyl (CF3) group has become a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—can dramatically enhance the efficacy and pharmacokinetic profile of a molecule.[1][3] For researchers and drug development professionals, the ability to strategically introduce a CF3 group is a critical tool for molecular engineering.
This guide provides an in-depth comparison of various approaches to incorporating the trifluoromethyl moiety. We will begin by examining 2-Chloro-4-(trifluoromethyl)phenyl isocyanate, a key building block, and then benchmark its utility against the principal classes of direct trifluoromethylating agents: electrophilic, nucleophilic, and radical donors. Our focus will be on the underlying mechanisms, practical applications, and the strategic rationale behind choosing the optimal reagent for a given synthetic challenge.
Part 1: Deconstructing this compound - A Strategically Functionalized Building Block
It is a common misconception to classify this compound as a trifluoromethylating agent. This molecule does not donate its CF3 group to a substrate. Instead, it is a highly valuable trifluoromethylated building block . Its utility lies in the reactive isocyanate functional group, which allows for the efficient construction of larger molecules that already contain the desired CF3-substituted phenyl ring.
The primary application for this reagent is the synthesis of substituted ureas through reaction with primary or secondary amines.[4][5] This reaction is robust, high-yielding, and forms the basis for the synthesis of several important pharmaceutical compounds, most notably the multi-kinase inhibitor drug, Sorafenib.[2][6][7]
Mechanism of Action: Urea Formation
The reaction between an isocyanate and an amine is a classic example of nucleophilic addition. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to generate the stable urea linkage. The reaction is typically fast and irreversible.[5][8]
Electrophilic Trifluoromethylating Agents ("CF3+")
These reagents are ideal for trifluoromethylating electron-rich substrates such as phenols, thiols, anilines, and enolates. They are typically shelf-stable, crystalline solids, making them easier to handle than many gaseous or highly volatile reagents.
-
Togni's Reagents (Hypervalent Iodine Compounds): These are perhaps the most widely used electrophilic agents. [2][9]Togni's Reagent II, a cyclic hypervalent iodine compound, exhibits broad functional group tolerance and is effective for the trifluoromethylation of alcohols, thiols, and phosphines. [10]* Umemoto's Reagents (Sulfonium Salts): These are powerful electrophilic agents based on a dibenzothiophenium salt structure. [1][2][11]They are highly reactive and particularly effective for the trifluoromethylation of carbanions and electron-rich aromatic and heteroaromatic compounds. [12][13]Some studies suggest Umemoto's reagents can provide higher yields for certain substrates compared to Togni's reagents. [9][12]
Nucleophilic Trifluoromethylating Agents ("CF3-")
These reagents deliver a CF3 anion equivalent and are used to attack electron-deficient centers, most notably carbonyls (aldehydes, ketones, esters) and imines. [9][12]
-
Ruppert-Prakash Reagent (TMSCF3): (Trifluoromethyl)trimethylsilane is the preeminent nucleophilic trifluoromethylating agent. [14]It is a volatile liquid that requires a stoichiometric or catalytic amount of a fluoride source (e.g., TBAF, CsF) to generate the active trifluoromethyl anion. [14][15]Its versatility in reacting with a vast range of electrophiles makes it an indispensable tool in organic synthesis. [16]
Radical Trifluoromethylating Agents (CF3•)
Radical trifluoromethylation allows for the functionalization of substrates that are not amenable to ionic pathways, particularly electron-rich and electron-deficient (hetero)arenes and alkenes.
-
Langlois' Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle solid. [17][18]In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), it generates a trifluoromethyl radical that can engage in a variety of transformations, including the trifluoromethylation of heterocycles and the difunctionalization of olefins. [18][19][20]
Part 3: Comparative Analysis and Performance Data
The selection of a trifluoromethylation strategy is a critical decision based on the substrate, desired transformation, and reaction conditions.
| Reagent/Method | Class / Role | Typical Substrates | Advantages | Limitations | Safety Considerations |
| 2-Chloro-4-(CF3)phenyl isocyanate | Building Block | Amines | High-yielding for urea synthesis; Commercially available; Key for specific drug syntheses (e.g., Sorafenib). [6][7] | Not a direct CF3 donor; Limited to urea/carbamate formation. | Isocyanates are potent respiratory sensitizers and lachrymators. [21]Handle in a well-ventilated fume hood with appropriate PPE. [22] |
| Togni's Reagents | Electrophilic | Thiols, alcohols, phosphines, β-ketoesters, unactivated olefins. [2][10] | Shelf-stable solids; Broad functional group tolerance; Commercially available. | Can be expensive; Reaction mechanism can be complex (polar vs. SET). [2] | Stable solid, but handle with care. Avoid contact with skin and eyes. [23] |
| Umemoto's Reagents | Electrophilic | (Hetero)arenes, silyl enol ethers, carbanions. [11][12] | Highly reactive; Can provide higher yields than Togni's for some substrates. [9][12] | Can be less selective than Togni's reagents; Sensitive to moisture. | Handle in a dry environment. Standard precautions for reactive chemicals. |
| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic | Aldehydes, ketones, imines, esters. [14][24] | Highly versatile; Readily available; Well-understood reactivity. | Volatile liquid (b.p. 35-36 °C); Requires a fluoride initiator. [14] | Volatile and flammable. Use in a closed system in a fume hood. Prevent exposure to sparks or open flames. [25] |
| Langlois' Reagent (CF3SO2Na) | Radical | (Hetero)arenes, alkenes. [18][20] | Inexpensive solid; Easy to handle; Environmentally benign byproducts. [17][18] | Requires an oxidant (e.g., peroxide), which can have its own reactivity and safety issues. | Stable solid. The primary hazard is associated with the oxidant used in the reaction. |
Part 4: Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should always conduct a thorough safety assessment before beginning any new procedure.
Protocol 1: Synthesis of a Urea Derivative using this compound
This protocol details the synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-methoxyphenyl)urea, a model reaction demonstrating the core utility of the isocyanate building block.
Materials:
-
p-Anisidine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve p-anisidine (1.0 mmol, 123 mg) in anhydrous DCM (10 mL).
-
Reaction: Cool the solution to 0 °C using an ice bath. Prepare a solution of this compound (1.05 mmol, 233 mg) in anhydrous DCM (5 mL) and add it dropwise to the stirred amine solution over 10 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.
-
Workup: Upon completion, quench the reaction with water (15 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography on silica gel to yield the pure urea product.
Causality: The use of an anhydrous solvent is critical as isocyanates react with water. [22]The dropwise addition at 0 °C helps to control the exothermicity of the reaction. The slight excess of the isocyanate ensures full consumption of the potentially more valuable amine.
Protocol 2: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This protocol describes the trifluoromethylation of 4-chlorobenzaldehyde, a classic transformation showcasing the power of TMSCF3.
Materials:
-
4-Chlorobenzaldehyde (1.0 eq)
-
Ruppert-Prakash Reagent (TMSCF3) (1.5 eq)
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, syringe
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzaldehyde (1.0 mmol, 141 mg) and anhydrous THF (10 mL).
-
Addition: Add the Ruppert-Prakash Reagent (1.5 mmol, 213 mg, ~0.22 mL) via syringe.
-
Initiation: Cool the mixture to 0 °C. Add the TBAF solution (0.1 mmol, 0.1 mL) dropwise via syringe. A color change is often observed.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench: Carefully quench the reaction at 0 °C by adding 1M HCl (5 mL).
-
Workup & Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography to yield the trifluoromethyl carbinol.
Causality: Anhydrous THF is used as the solvent as both water and protic solvents will quench the nucleophilic trifluoromethyl anion. [14]A catalytic amount of TBAF is sufficient to initiate the reaction by forming the pentacoordinate silicate, which then releases the CF3- anion. [15]The reaction is quenched with acid to protonate the resulting alkoxide.
Conclusion and Future Outlook
The strategic incorporation of a trifluoromethyl group is a proven method for optimizing molecular properties in drug discovery and materials science. This guide clarifies the distinct roles of CF3-containing building blocks versus direct trifluoromethylating agents.
This compound is an exemplary building block, enabling the efficient synthesis of complex molecules like Sorafenib through robust urea bond formation. It is the tool of choice when the synthetic plan involves coupling a pre-functionalized CF3-phenyl moiety.
In contrast, direct trifluoromethylating agents like Togni's, Umemoto's, Ruppert-Prakash, and Langlois' reagents offer the flexibility to install a CF3 group onto a diverse range of functional groups and molecular scaffolds. The choice among these powerful tools—electrophilic, nucleophilic, or radical—must be guided by a careful analysis of the substrate's electronic nature and the desired chemical transformation. A deep understanding of the mechanisms and applications of this entire toolkit is essential for the modern synthetic chemist aiming to innovate at the frontiers of science.
References
-
Umemoto, T., et al. (1990). S-(Trifluoromethyl)dibenzothiophenium Salts as Stable, Easy-to-Handle Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. Available at: [Link]
- Ma, J.-A., & Cahard, D. (2007).
- Google Patents. (2022). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Available at: [Link]
-
Cahard, D., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Postigo, A. (2016). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET Digital. Available at: [Link]
-
Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews. Available at: [Link]
-
ResearchGate. (2006). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]
-
ResearchGate. (2020). (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a trifluoromethylation reagent. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Available at: [Link]
-
National Center for Biotechnology Information. (2018). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2019). Urea formation via reaction of an isocyanate with an amine. Available at: [Link]
-
ResearchGate. (2023). Langlois' Reagent: An Efficient Trifluoromethylation Reagent. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Available at: [Link]
-
Royal Society of Chemistry. (2005). Aromatic trifluoromethylation catalytic in copper. Chemical Communications. Available at: [Link]
-
ResearchGate. (2019). Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Sodium trifluoromethanesulfinate. Available at: [Link]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. Available at: [Link]
-
ResearchGate. (2006). Three-fold polyfluoroalkylated amines and isocyanates based on tris(hydroxymethyl)aminomethane (TRIS). Available at: [Link]
-
The Journal of Organic Chemistry. (2008). One-Pot Synthesis of Ureas from Boc-Protected Amines. Available at: [Link]
-
CF Plus Chemicals. (2020). Material Safety Datasheet. Available at: [Link]
-
PharmaCompass. (n.d.). CAS 327-78-6 Drug Information. Available at: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Available at: [Link]
-
Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
3M. (n.d.). Isocyanates. Available at: [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the application of Langlois' reagent in olefin difunctionalization. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubChem. (n.d.). 1-Chloro-4-isocyanato-2-(trifluoromethyl)benzene. Available at: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 7. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
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- 16. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 17. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Chloro-4-(trifluoromethyl)phenyl Isocyanate
[1]
Executive Summary & Hazard Architecture
Do not treat this chemical as a standard organic solvent. 2-Chloro-4-(trifluoromethyl)phenyl isocyanate (CAS: 51488-22-3) presents a dual-hazard profile: the acute reactivity of the isocyanate group and the environmental persistence of the halogenated aromatic core.[1]
As researchers, we often focus on the utility of the isocyanate group for urea or carbamate synthesis.[1] However, in a disposal context, this functional group is a "pressure bomb" if mismanaged.[1] The hydrolysis of isocyanates generates Carbon Dioxide (
Critical Operational Rule: Never seal a waste container immediately after adding isocyanate waste, even if you believe it is quenched.[1] Allow a 24-48 hour venting period.
Chemical Profile & Physical Properties
Understanding the physical state is prerequisite to selecting the correct quenching mechanism.[1]
| Property | Data | Operational Implication |
| Chemical Name | This compound | -- |
| CAS Number | 51488-22-3 | Use for waste manifesting.[1][2][3] |
| Molecular Formula | Halogenated Waste Stream (Contains F, Cl).[1][2] | |
| Physical State | Liquid (typically) or low-melting solid | Viscosity changes require solvent for complete transfer.[1] |
| Boiling Point | ~220°C (estimated) | Low volatility, but aerosols are highly toxic.[1] |
| Reactivity | Water-Reactive (Slow), Nucleophilic attack | Evolves |
| Toxicology | Lachrymator, Sensitizer, Irritant | Respiratory Sensitizer: Inhalation can cause permanent asthma-like sensitization.[1] |
The Mechanism of Neutralization (The "Why")
To safely dispose of this compound, we must chemically convert the electrophilic isocyanate (
The Reaction Pathway:
-
Hydrolysis:
(Unstable Carbamic Acid)[1] -
Decarboxylation:
The Product: The resulting 2-chloro-4-(trifluoromethyl)aniline is stable but toxic and halogenated.[1] It must be disposed of as Halogenated Organic Waste .[1]
Why Surfactants? Aryl isocyanates are hydrophobic and denser than water.[1] Without a surfactant (detergent) or a co-solvent (alcohol), the isocyanate will pool at the bottom of the aqueous quenching solution, reacting only at the interface. This creates a "time bomb" where unreacted material remains hidden until agitated later.[1]
Standard Operating Procedure (SOP): Neutralization & Disposal
Phase 1: Preparation & PPE[1]
-
Engineering Controls: All operations MUST be performed in a functioning chemical fume hood.
-
Respiratory: If fume hood containment is breached or for spill cleanup outside a hood, use a full-face respirator with organic vapor/acid gas cartridges (OV/AG) and P100 pre-filters.[1]
Phase 2: Preparation of Quenching Solutions
Choose the solution based on the application.[1]
Solution A: Bulk Quenching (Preferred for >10 mL waste) [1]
-
Composition: Water (90%), Sodium Carbonate (5-10%), Liquid Detergent (1-2%).[1]
-
Mechanism: The carbonate provides a basic pH to catalyze hydrolysis; detergent emulsifies the lipophilic isocyanate.[1]
-
Pros: Non-volatile, no ammonia fumes.[1]
Solution B: Surface/Glassware Decontamination
-
Composition: Ethanol or Isopropanol (50%), Water (45%), Concentrated Ammonium Hydroxide (5%).[1]
-
Mechanism: Alcohol dissolves residual organic films; ammonia acts as a potent nucleophile to form the urea derivative quickly.[1]
-
Pros: Penetrates grease/residue on glassware.[1]
Phase 3: The Neutralization Workflow
Figure 1: Decision matrix for the safe quenching and disposal of halogenated isocyanates.
Phase 4: Step-by-Step Execution (Bulk Waste)
-
Setup: Place a large beaker or wide-mouth flask in the fume hood. Add Solution A (Volume should be 10x the volume of isocyanate to be treated).[1]
-
Agitation: Add a magnetic stir bar and initiate stirring.
-
Addition: Slowly add the this compound to the stirring solution.
-
Caution: If added too fast, heat generation and
foaming may occur.[1]
-
-
Incubation: Cover the vessel loosely (e.g., with foil or a loose cap) to prevent splash-out but allow gas escape.[1] Leave in the hood for 48–72 hours.[1]
-
Verification: The solution should eventually become a single phase (or contain a fine precipitate of the urea/amine derivative).[1] If an oily droplet layer persists at the bottom, add more detergent and stir longer.
-
Final Disposal: Transfer the neutralized mixture into a waste container labeled "Halogenated Organic Waste - Basic pH."
Emergency Response: Spills
In the event of a spill outside the fume hood:
Regulatory & Logistics Note
-
Waste Coding: Because this molecule contains Chlorine and Fluorine, it generally cannot be incinerated in standard fuel-blending kilns.[1] It requires a facility capable of handling Halogenated Organics (to scrub HF and HCl gases).[1]
-
US EPA Codes: While not a listed "U" or "P" waste specifically by CAS, the waste stream often defaults to D003 (Reactive) if unquenched, or falls under F-listed logic if mixed with spent halogenated solvents.[1] Always characterize as "Halogenated Toxic Organic."
References
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][5] (See Chapter 6 for Isocyanate Handling). [Link]
-
Safe Work Australia. (2020).[1] Guide to Handling Isocyanates. Retrieved from [Link]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
